Product packaging for Lancotrione(Cat. No.:CAS No. 1486617-21-3)

Lancotrione

Cat. No.: B608446
CAS No.: 1486617-21-3
M. Wt: 444.87
InChI Key: YYRPFCKCSGLKJS-UHFFFAOYSA-N
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Description

Lancotrione is a novel aroylcyclohexanedione herbicide that acts as a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Inhibition of HPPD disrupts homogentisic acid production, a key precursor for plastoquinone and tocopherol biosynthesis, ultimately leading to bleaching of weed foliage and growth suppression . It is primarily investigated for the control of grass weeds, such as barnyardgrass, in rice cultivation systems . Announced in 2016 and commercialized around 2019, this compound represents one of the more recent introductions to the herbicide market and is often used in its sodium salt form . Its development is particularly significant given the growing challenge of herbicide-resistant weeds and the need for compounds with novel modes of action . Research into this compound includes its use in combination with other herbicides, such as propanil, to study synergistic effects and broaden the spectrum of weed control . This compound is for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClO8S B608446 Lancotrione CAS No. 1486617-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1486617-21-3

Molecular Formula

C19H21ClO8S

Molecular Weight

444.87

IUPAC Name

2-(3-(2-(1,3-dioxolan-2-yl)ethoxy)-2-chloro-4-(methylsulfonyl)benzoyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C19H21ClO8S/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15/h5-6,15,21H,2-4,7-10H2,1H3

InChI Key

YYRPFCKCSGLKJS-UHFFFAOYSA-N

SMILES

O=C1C(C(C2=CC=C(S(=O)(C)=O)C(OCCC3OCCO3)=C2Cl)=O)=C(O)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lancotrione; 

Origin of Product

United States

Foundational & Exploratory

Lancotrione Sodium Salt vs. Parent Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancotrione, a potent triketone herbicide, is predominantly utilized in its sodium salt form for the control of grass and broadleaf weeds in rice and other crops.[1][2][3] This technical guide provides an in-depth comparison of this compound sodium salt and its parent compound, focusing on their physicochemical properties, mechanism of action, and the rationale behind the preferential use of the sodium salt in commercial formulations. While direct comparative studies are limited in publicly available literature, this guide synthesizes existing data and general principles of formulation science to provide a comprehensive overview for research and development professionals.

Introduction

This compound is a selective herbicide that functions through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants.[2] By inhibiting HPPD, this compound disrupts this pathway, leading to the characteristic bleaching of leaves and eventual plant death. Commercial formulations of this compound are based on its sodium salt.[1][2][3] This guide explores the chemical and biological characteristics of both the parent acid and its sodium salt, providing insights into the formulation strategies for this class of herbicides.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and this compound Sodium Salt

PropertyThis compound (Parent Compound)This compound Sodium Salt
IUPAC Name 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one[4]sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate[5]
CAS Number 1486617-21-3[4]1486617-22-4[6]
Molecular Formula C₁₉H₂₁ClO₈S[4]C₁₉H₂₀ClNaO₈S[6]
Molecular Weight 444.9 g/mol 466.9 g/mol [7]
Appearance Likely a solidSolid[6]
Solubility in Water Expected to be lowExpected to be significantly higher than the parent compound
Stability Data not availableFormulated in stable commercial products

Mechanism of Action: HPPD Inhibition

Both this compound and its sodium salt share the same active moiety and therefore the same mechanism of action. The herbicidal activity is derived from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

The HPPD Inhibition Pathway

The inhibition of HPPD disrupts the normal metabolic pathway of tyrosine in plants. This leads to a cascade of effects culminating in phytotoxicity.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Tocopherols Tocopherol Synthesis (Vitamin E) Homogentisate->Tocopherols Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching This compound This compound This compound->HPPD Inhibition Salt_Formulation_Logic Parent This compound (Parent Compound) Low Water Solubility Problem Poor Dissolution & Uneven Application Parent->Problem Goal Effective Herbicidal Formulation Requirement Aqueous Spray Application Goal->Requirement Requirement->Problem Solution Increase Water Solubility Problem->Solution Salt Formulate as Sodium Salt (this compound Sodium) Solution->Salt Outcome Improved Dissolution, Uniform Spray, Enhanced Efficacy Salt->Outcome Herbicide_Evaluation_Workflow Start Start: Compound Synthesis InVitro In Vitro Assay: HPPD Inhibition (IC50) Start->InVitro Greenhouse Greenhouse Trial: Herbicidal Efficacy (GR50) InVitro->Greenhouse Field Field Trials: Crop Safety & Weed Control Greenhouse->Field End End: Product Formulation Field->End

References

Discovery and development of Lancotrione herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Lancotrione Herbicide

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: This document synthesizes publicly available information on the herbicide this compound. Specific quantitative data regarding herbicidal efficacy, crop selectivity, and toxicology, as well as detailed, step-by-step experimental protocols, are largely proprietary to the developing company and are not available in the public domain. The experimental protocols provided herein are illustrative examples based on established standards for herbicide evaluation.

Introduction

This compound is a selective, post-emergence herbicide developed by the Japanese company Ishihara Sangyo Kaisha (ISK).[1][2] Announced in 2016 and subsequently commercialized in 2019, this compound belongs to the triketone class of herbicides.[1][2] It is primarily formulated as a sodium salt (this compound-sodium) for application in rice paddies.[1][2][3] this compound provides effective control of problematic grass weeds, including barnyard grass (Echinochloa crus-galli), as well as sedges and broadleaf weeds such as Scirpus and Arrowhead, while demonstrating a high degree of safety for rice crops.[1][3][4]

Chemical Properties

This compound is structurally related to other triketone herbicides like tefuryltrione.[1][4] Its chemical properties are summarized in the table below. The active ingredient is often formulated as a sodium salt to improve its properties for commercial use.

PropertyThis compoundThis compound-sodium
IUPAC Name 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-onesodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methanesulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate
CAS Registry Number 1486617-21-31486617-22-4
Chemical Formula C₁₉H₂₁ClO₈SC₁₉H₂₀ClNaO₈S
Molar Mass 444.88 g·mol⁻¹466.86 g·mol⁻¹
Chemical Structure (See respective chemical databases)(See respective chemical databases)
Development Code SL-261Not Applicable

Mechanism of Action: HPPD Inhibition

Like other triketone herbicides, this compound's mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants. Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisic acid.[1][4] Homogentisic acid is the aromatic precursor for the biosynthesis of plastoquinone and tocopherol (Vitamin E).

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component of the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound depletes the plant's supply of plastoquinone. This halts carotenoid production, which in turn leaves chlorophyll vulnerable to photo-oxidation by sunlight. The resulting degradation of chlorophyll leads to the characteristic bleaching or "whitening" symptoms in susceptible weeds, followed by necrosis and death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA Catalyzes Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone PhytoeneDesaturase Phytoene Desaturase (Cofactor) Plastoquinone->PhytoeneDesaturase Required for Carotenoids Carotenoid Biosynthesis PhytoeneDesaturase->Carotenoids Enables Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Weed Death Chlorophyll->Bleaching Photo-oxidation leads to This compound This compound This compound->HPPD Inhibits

Figure 1: Signaling pathway of this compound via HPPD inhibition.

Discovery and Synthesis

The synthesis of this compound involves a multi-step chemical process starting from a substituted benzene compound. The general pathway has been outlined in chemical literature.[1][2][4]

The key steps are:

  • Hydroxylation: 1-bromo-2,3-dichloro-4-methylsulfonylbenzene is refluxed with sodium hydroxide in tert-butanol to replace the bromine atom with a hydroxyl group.

  • Alkylation: The resulting phenol derivative is alkylated using 2-(2-chloroethyl)-1,3-dioxolane under basic conditions.

  • Carbonylation: A palladium-catalyzed carbonylation reaction converts the aryl halide to a methyl ester.

  • Saponification: The methyl ester is saponified to the corresponding benzoic acid derivative.

  • Acylation & Rearrangement: The final steps involve the O-acylation of 1,3-cyclohexanedione with the benzoic acid derivative, followed by a cyanide-catalyzed rearrangement to yield the final triketone structure of this compound.

Synthesis_Workflow start 1-bromo-2,3-dichloro- 4-methylsulfonylbenzene step1 Step 1: Hydroxylation (NaOH, t-BuOH, reflux) start->step1 intermediate1 Phenol Derivative step1->intermediate1 step2 Step 2: Alkylation (2-(2-chloroethyl)-1,3-dioxolane) intermediate1->step2 intermediate2 Alkylated Phenol step2->intermediate2 step3 Step 3: Carbonylation (Pd-catalyzed) intermediate2->step3 intermediate3 Methyl Ester step3->intermediate3 step4 Step 4: Saponification intermediate3->step4 intermediate4 Benzoic Acid Derivative step4->intermediate4 step5 Step 5: O-Acylation & Cyanide-catalyzed Rearrangement (with 1,3-cyclohexanedione) intermediate4->step5 end_product This compound step5->end_product

Figure 2: General synthetic workflow for this compound.

Biological Activity and Efficacy

This compound is effective for the control of key weeds in rice paddies. Its primary targets include Echinochloa crus-galli (barnyard grass), Scirpus species, Arrowhead, and weeping grass.[1][4] A key attribute of this compound is its high selectivity, ensuring safety for rice plants at effective application doses.[1][4]

Quantitative Efficacy Data

Detailed quantitative data on the efficacy of this compound, such as the half-maximal inhibitory concentration (IC₅₀) against the HPPD enzyme or the dose required for 50% growth reduction (GR₅₀) of target weeds, are not publicly available. This information is typically generated during preclinical and field trial stages of development.

ParameterTarget Organism/EnzymeValue
IC₅₀ HPPD EnzymeData not publicly available
GR₅₀ / ED₅₀ Echinochloa crus-galliData not publicly available
GR₅₀ / ED₅₀ Scirpus juncoidesData not publicly available
Crop Selectivity Oryza sativa (Rice)Data not publicly available

Toxicological Profile

A comprehensive toxicological assessment is required for the registration of any new pesticide. This includes studies on acute, sub-chronic, and chronic toxicity, as well as ecotoxicology. However, specific quantitative toxicological endpoints for this compound are not available in public databases.

ParameterTest SpeciesValue
Acute Oral LD₅₀ RatData not publicly available
Acute Dermal LD₅₀ Rat/RabbitData not publicly available
Acute Inhalation LC₅₀ RatData not publicly available
Aquatic Toxicity (e.g., EC₅₀) Daphnia magnaData not publicly available

Experimental Protocols (Illustrative)

The following protocols are representative of the methods used to evaluate herbicides like this compound. They are based on established standards and published methodologies for other HPPD inhibitors.

Illustrative Protocol: Herbicidal Activity Bioassay (Foliar Spray)

This protocol is based on the Chinese agricultural industry standard NY/T 1155.4-2006, "Pesticides guidelines for laboratory bioactivity tests - Part 4: Foliar spray application test for herbicide activity," which has been cited in patent literature for testing compositions containing this compound-sodium.[1][2][3]

1. Plant Cultivation:

  • Target weed species (e.g., Echinochloa crus-galli) and the crop species (Oryza sativa) are sown in pots containing a standardized soil mix.
  • Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod (e.g., 25°C, 70% RH, 16:8h light:dark cycle).
  • Plants are grown to a specific growth stage (e.g., 3-4 leaf stage) before treatment.

2. Preparation of Test Solutions:

  • A stock solution of this compound-sodium is prepared by dissolving the compound in a suitable solvent (e.g., acetone or DMF).
  • A series of dilutions are prepared from the stock solution using deionized water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired application rates. A control solution (solvent + surfactant) is also prepared.

3. Herbicide Application:

  • Pots are arranged in a randomized complete block design.
  • Test solutions are applied to the foliage using a laboratory track sprayer calibrated to deliver a specific spray volume (e.g., 200-400 L/ha).

4. Post-Treatment Evaluation:

  • Plants are returned to the controlled environment.
  • Visual injury (e.g., bleaching, necrosis, stunting) is assessed at set time intervals (e.g., 3, 7, 14, and 21 days after treatment) using a percentage scale (0% = no effect, 100% = complete plant death).
  • At the end of the experiment, the fresh or dry weight of the above-ground biomass is measured for each plant.

5. Data Analysis:

  • The percentage of growth inhibition is calculated relative to the untreated control.
  • Dose-response curves are generated by plotting inhibition against the herbicide application rate.
  • The GR₅₀ (the dose causing 50% growth reduction) is calculated using non-linear regression analysis to determine herbicidal potency and selectivity.

// Nodes start [label="1. Plant Cultivation\n(Target Weeds & Crop)"]; step2 [label="2. Prepare Test Solutions\n(Serial Dilutions of this compound)"]; step3 [label="3. Herbicide Application\n(Foliar Spray via Track Sprayer)"]; step4 [label="4. Incubation\n(Controlled Environment)"]; step5 [label="5. Data Collection\n(Visual Assessment, Biomass)"]; step6 [label="6. Data Analysis\n(Dose-Response Curves, GR₅₀ Calculation)"]; result [label="Determine Efficacy &\nSelectivity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step2; step2 -> step3; start -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> result; }

Figure 3: General workflow for a whole-plant herbicidal bioassay.

References

Lancotrione: A Technical Guide to an HPPD-Inhibiting Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a selective herbicide belonging to the triketone class of compounds. It is primarily used for the control of grassy weeds in rice cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolic pathway in plants. This inhibition ultimately leads to the bleaching and death of susceptible weed species. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and available technical data.

Chemical Identity

This compound and its sodium salt are identified by several systematic names and synonyms. The IUPAC name for this compound is 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione.[1] It is often used in its sodium salt form, this compound-sodium.

IdentifierThis compoundThis compound-sodium
IUPAC Name 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione[1][2]sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate
CAS Number 1486617-21-3[1]1486617-22-4
Molecular Formula C19H21ClO8S[1]C19H20ClNaO8S
Molecular Weight 444.88 g/mol [1]466.87 g/mol

Synonyms:

This compound:

  • 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-hydroxycyclohex-2-en-1-one

  • SL-261

This compound-sodium:

  • Sodium 2-{2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-(methylsulfonyl)benzoyl}-3-oxocyclohex-1-en-1-olate

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a critical enzyme in the pathway of tyrosine catabolism, responsible for converting 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols (Vitamin E).

Plastoquinone is a vital cofactor in the carotenoid biosynthesis pathway. Carotenoids serve a crucial photoprotective role in plants by quenching reactive oxygen species and dissipating excess light energy, thus protecting chlorophyll from photo-oxidation.

By inhibiting HPPD, this compound disrupts the production of homogentisate, leading to a deficiency in plastoquinone and tocopherols. The lack of plastoquinone, in turn, inhibits carotenoid biosynthesis. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the susceptible weed.

HPPD_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_effects Downstream Effects of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis No_PQ Plastoquinone Depletion HPPD->No_PQ Disruption Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherols Tocopherol Biosynthesis (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis This compound This compound This compound->HPPD Inhibition No_Carotenoids Carotenoid Depletion Bleaching Chlorophyll Degradation (Bleaching) Plant_Death Plant Death

Caption: Signaling pathway of this compound's HPPD inhibition.

Synthesis

A general synthetic route for this compound has been described.[1] The synthesis commences with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene. This starting material undergoes a series of reactions including nucleophilic aromatic substitution, alkylation, palladium-catalyzed carbonylation, saponification, and finally a cyanide-catalyzed rearrangement to yield the final this compound product. A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary information.

Lancotrione_Synthesis Start 1-bromo-2,3-dichloro-4- methylsulfonylbenzene Step1 NaOH, t-BuOH (Reflux) Start->Step1 Intermediate1 Phenol Derivative Step1->Intermediate1 Step2 2-(2-chloroethyl)-1,3-dioxolane, Base Intermediate1->Step2 Intermediate2 Alkylated Phenol Step2->Intermediate2 Step3 Pd-catalyzed Carbonylation Intermediate2->Step3 Intermediate3 Methyl Ester Step3->Intermediate3 Step4 Saponification Intermediate3->Step4 Intermediate4 Benzoic Acid Derivative Step4->Intermediate4 Step5 1,3-cyclohexanedione, Cyanide-catalyzed rearrangement Intermediate4->Step5 This compound This compound Step5->this compound

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. However, based on patent literature for a herbicidal composition containing this compound-sodium, a general protocol for an indoor bioassay to assess herbicidal activity can be outlined.

Indoor Bioassay for Herbicidal Activity (Based on Patent Description):

  • Plant Cultivation: Weed species of interest (e.g., barnyard grass, large crabgrass) are cultivated in plastic pots containing a suitable nutrient soil mix within a greenhouse environment. Plants are grown until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions: A stock solution of this compound-sodium is prepared by dissolving the compound in a suitable solvent such as dimethylformamide (DMF). This stock solution is then used to prepare a series of dilutions at various concentrations using a 0.5% Tween-80 aqueous solution to ensure proper wetting of the plant foliage.

  • Herbicide Application: The prepared this compound-sodium solutions are applied to the foliage of the test plants using a sprayer. A control group of plants is treated with the 0.5% Tween-80 solution without the active ingredient.

  • Evaluation: The treated plants are maintained in the greenhouse for a period of time, typically 14-21 days. The herbicidal effect is then visually assessed and scored based on a scale that evaluates parameters such as bleaching, necrosis, and growth inhibition compared to the control group.

  • Data Analysis: The visual assessment scores are used to determine the herbicidal efficacy at different concentrations. This data can be used to calculate values such as the Effective Concentration required to achieve 50% control (EC50) or the Growth Reduction of 50% (GR50), although specific values for this compound are not publicly available.

Quantitative Data

Conclusion

This compound is a modern triketone herbicide that provides effective control of key weeds in rice through the inhibition of the HPPD enzyme. Its mechanism of action is well-understood at a biochemical level, leading to the characteristic bleaching of susceptible plants. While the general synthetic pathway and methods for evaluating its herbicidal activity are known, detailed experimental protocols and comprehensive quantitative data on its efficacy and toxicology are not widely available in public literature, likely due to their proprietary nature. Further research and publication of data would be beneficial for the broader scientific community to fully understand the profile of this herbicide.

References

Lancotrione: A Technical Guide to its Synthesis, Mechanism of Action, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a potent herbicidal agent belonging to the triketone class of chemicals. Its efficacy lies in the targeted inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plants. This technical guide provides an in-depth overview of this compound, covering its chemical properties, a detailed (representative) synthesis protocol, its mechanism of action, and standardized methods for its experimental evaluation.

Core Data Presentation

The fundamental chemical and physical properties of this compound and its sodium salt are summarized below for easy reference.

PropertyThis compoundThis compound Sodium
Chemical Formula C₁₉H₂₁ClO₈SC₁₉H₂₀ClNaO₈S
Molecular Weight 444.9 g/mol [1]466.9 g/mol [2]
IUPAC Name 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione[1]sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate[2]
CAS Number 1486617-21-3[3]1486617-22-4

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound effectively blocks the production of plastoquinone. This, in turn, inhibits phytoene desaturase, leading to an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death.

HPPD_Inhibition_Pathway 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate HPPD HPPD 4-Hydroxyphenylpyruvate->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Product Plastoquinone Plastoquinone Homogentisate->Plastoquinone Precursor Phytoene_Desaturase Phytoene_Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Product Phytoene Phytoene Phytoene->Phytoene_Desaturase Substrate Chlorophyll_Protection Chlorophyll_Protection Carotenoids->Chlorophyll_Protection Enables This compound This compound This compound->HPPD Inhibition Plant_Death Plant_Death Chlorophyll_Protection->Plant_Death Prevents

Caption: this compound's mechanism of action via HPPD inhibition.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound proceeds through a multi-step process, beginning with the formation of a substituted benzoyl chloride, followed by acylation of 1,3-cyclohexanedione and subsequent rearrangement. While the exact, proprietary industrial synthesis protocols are not publicly available, the following represents a detailed, chemically sound procedure based on the known synthesis of related triketone herbicides.

Step 1: Synthesis of 2-chloro-3-(2-(1,3-dioxolan-2-yl)ethoxy)-4-(methylsulfonyl)benzoyl chloride

  • Starting Material: 2-chloro-3-hydroxy-4-(methylsulfonyl)benzoic acid.

  • Alkylation: The starting benzoic acid is alkylated with 2-(2-chloroethyl)-1,3-dioxolane in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Conversion to Acyl Chloride: The resulting benzoic acid derivative is converted to the corresponding acyl chloride by refluxing with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is used immediately in the next step.

Step 2: Acylation of 1,3-Cyclohexanedione

  • Enolate Formation: 1,3-Cyclohexanedione is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0°C. An organic base, such as triethylamine, is added dropwise to form the enolate.

  • Acylation: The crude benzoyl chloride from Step 1, dissolved in the same solvent, is added slowly to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • Work-up: The reaction is quenched with a dilute acid (e.g., 1M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acylated enol ester.

Step 3: Cyanide-Catalyzed Rearrangement to this compound

  • Rearrangement: The crude O-acylated enol ester is dissolved in a solvent such as acetone. A catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and a base (e.g., triethylamine) are added. This catalyzes the rearrangement to the final triketone product, this compound.

  • Purification: The final product is purified by column chromatography on silica gel to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the HPPD enzyme.

  • Materials:

    • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

    • Substrate: 4-hydroxyphenylpyruvate (HPP)

    • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM ascorbic acid and 0.1 mM FeSO₄.

    • This compound stock solution in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 310 nm.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To each well of the microplate, add the assay buffer, the diluted this compound solution (or DMSO for control), and the HPPD enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the HPP substrate to each well.

    • Monitor the increase in absorbance at 310 nm over time, which corresponds to the formation of homogentisate.

    • Calculate the initial reaction rates for each this compound concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • The IC₅₀ value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Greenhouse Efficacy Trial for Herbicidal Activity

This protocol describes a standard method for evaluating the herbicidal effect of this compound on target weed species.

  • Materials:

    • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis).

    • Pots with a standard potting mix.

    • This compound formulated for spraying (e.g., as an emulsifiable concentrate).

    • Greenhouse with controlled environmental conditions.

    • Calibrated spray chamber.

  • Procedure:

    • Sow the seeds of the target weed species in pots and grow them in the greenhouse until they reach the 2-3 true leaf stage.

    • Prepare different concentrations of the this compound formulation in a suitable spray solution.

    • Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (a commercial standard herbicide).

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).

    • Determine the dose-response relationship and calculate the GR₅₀ value (the dose required to cause 50% growth reduction) for each species.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and evaluation of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization HPPD_Assay In Vitro HPPD Inhibition Assay Characterization->HPPD_Assay Provides Pure Compound Herbicidal_Activity Greenhouse Efficacy Trial HPPD_Assay->Herbicidal_Activity Informs HPPD_Assay->Herbicidal_Activity Carotenoid_Analysis Carotenoid Content Analysis Herbicidal_Activity->Carotenoid_Analysis

Caption: A logical workflow for the synthesis and evaluation of this compound.

References

Lancotrione: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lancotrione is a triketone herbicide that has garnered attention for its efficacy in controlling a range of weeds.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its sodium salt, designed to support research, development, and formulation activities.

Core Chemical and Physical Data

Table 1: Key Identifiers and Molecular Properties of this compound
PropertyValueSource
IUPAC Name 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione[1][5]
CAS Number 1486617-21-3[1][3][6]
Molecular Formula C₁₉H₂₁ClO₈S[1][3][5][6][7]
Molecular Weight 444.88 g/mol [1][6][7]
Canonical SMILES CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)OCCC3OCCO3[1]
InChI Key YYRPFCKCSGLKJS-UHFFFAOYSA-N[1][3]
Table 2: Key Identifiers and Molecular Properties of this compound-sodium
PropertyValueSource
IUPAC Name sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate[8]
CAS Number 1486617-22-4[4][8][9][10]
Molecular Formula C₁₉H₂₀ClNaO₈S[4][9][10]
Molecular Weight 466.87 g/mol [9]
Canonical SMILES CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+][9][10]
InChI Key NVRCUTOGBXRVOW-UHFFFAOYSA-M[4][8]
Table 3: Physicochemical Properties of this compound
PropertyValueNotesSource
Density 1.447 ± 0.06 g/cm³Predicted[6][7]
Boiling Point 689.2 ± 55.0 °CPredicted[6][7]
pKa 2.75 ± 0.25Predicted[6][7]
Melting Point Data not available[11][12]
Water Solubility Data not availableat 20 °C, pH 7[11][12]
LogP Data not available[11][12]

Mechanism of Action

This compound functions as a herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherol. By blocking HPPD, this compound disrupts the formation of homogentisic acid, a key precursor, ultimately leading to a depletion of essential molecules for plant growth and survival.[2]

lancotrione_moa cluster_pathway Tyrosine Catabolism Pathway cluster_inhibition Inhibition by this compound Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA transamination HGA Homogentisic Acid HPPA->HGA Catalyzed by HPPD Plastoquinone Plastoquinone / Tocopherol Biosynthesis HGA->Plastoquinone This compound This compound HPPD HPPD Enzyme This compound->HPPD Inhibits

Mechanism of action of this compound via HPPD inhibition.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's physicochemical properties are not widely published. However, standardized methodologies such as those established by the OECD (Organisation for Economic Co-operation and Development) are typically employed for regulatory purposes. The following diagram outlines a general workflow for characterizing a novel chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Confirmation Structural Confirmation (NMR, MS) Purification->Confirmation MeltingPoint Melting Point (DSC) Confirmation->MeltingPoint BoilingPoint Boiling Point (Ebulliometer) Confirmation->BoilingPoint WaterSolubility Water Solubility (Flask Method) Confirmation->WaterSolubility LogP LogP (Shake-Flask or HPLC) Confirmation->LogP pKa pKa (Potentiometric Titration) Confirmation->pKa

Generalized experimental workflow for physicochemical characterization.

References

Lancotrione: A Technical Guide to an Aroylcyclohexanedione Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a selective, post-emergence herbicide belonging to the aroylcyclohexanedione chemical class, specifically the triketone subclass.[1][2] Developed by Ishihara Sangyo Kaisha, it was first announced in 2016 and commercialized in 2019, primarily for the control of grass weeds in rice cultivation.[1][2] this compound is typically formulated as a sodium salt.[3] Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway in plants.[1][2] This inhibition leads to a cascade of effects, ultimately causing bleaching of the foliage and plant death.[4]

Physicochemical Properties

PropertyValueReference
IUPAC Name2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione[2]
Chemical FormulaC₁₉H₂₁ClO₈S[2]
Molar Mass444.88 g·mol⁻¹[2]
Density1.47 g/cm³[2]
CAS Number1486617-21-3[2]

Mechanism of Action: HPPD Inhibition

This compound's mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.[4]

The inhibition of HPPD by this compound leads to:

  • Depletion of Homogentisate (HGA): The direct consequence of HPPD inhibition is the lack of HGA production.

  • Disruption of Plastoquinone and Tocopherol Biosynthesis: Without HGA, the plant cannot synthesize plastoquinones, which are essential electron carriers in the photosynthetic electron transport chain, or tocopherols, which are important antioxidants.[4]

  • Inhibition of Carotenoid Biosynthesis: Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. Its absence halts the production of carotenoids.[4]

  • Chlorophyll Bleaching and Plant Death: Carotenoids protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms (white foliage) of HPPD-inhibiting herbicides. This disruption of photosynthesis and accumulation of reactive oxygen species ultimately results in plant death.[4]

Signaling Pathway of HPPD Inhibition

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism and Associated Pathways cluster_effects Downstream Effects of Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalyzes Bleaching Bleaching Symptoms HPPD->Bleaching Leads to Oxidative_Stress Oxidative Stress HPPD->Oxidative_Stress Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Plant_Death Plant Death Photosynthesis Photosynthesis Chlorophyll->Photosynthesis This compound This compound This compound->HPPD Inhibition Bleaching->Plant_Death Oxidative_Stress->Plant_Death

Caption: Mechanism of action of this compound via HPPD inhibition.

Synthesis of this compound

The synthesis of this compound, as a representative aroylcyclohexanedione, involves a multi-step process. A general synthetic route is outlined below.[1][5]

General Synthetic Pathway

Lancotrione_Synthesis cluster_synthesis General Synthesis of this compound Start 1-bromo-2,3-dichloro- 4-methylsulfonylbenzene Intermediate1 Phenol Derivative Start->Intermediate1 NaOH, t-BuOH (Reflux) Intermediate2 Alkylated Phenol Intermediate1->Intermediate2 2-(2-chloroethyl)-1,3-dioxolane (Alkylation) Intermediate3 Methyl Ester Intermediate2->Intermediate3 Pd-catalyzed Carbonylation Intermediate4 Benzoic Acid Derivative Intermediate3->Intermediate4 Saponification This compound This compound Intermediate4->this compound O-acylation & Rearrangement CHD 1,3-Cyclohexanedione CHD->this compound

Caption: General synthetic route for this compound.

Quantitative Data: In Vitro HPPD Inhibition

CompoundChemical ClassIC50 (nM) vs. AtHPPDReference
FenquinotrioneTriketone44.7[6]
MesotrioneTriketone283[7]
SulcotrioneTriketone250[8]
TembotrioneTriketone--
BenzobicyclonTriketone--
TefuryltrioneTriketone--
This compound Triketone Data Not Available

Note: The absence of a value indicates that specific, directly comparable data was not found in the searched literature.

Herbicidal Efficacy

This compound demonstrates effective control of various grass weeds in rice paddies.[1] A patent for a herbicidal composition containing this compound-sodium salt reports its efficacy against barnyard grass (Echinochloa crus-galli) and large crabgrass (Digitaria sanguinalis).[3]

Experimental Protocols

This protocol outlines a general method for determining the inhibitory activity of a compound against HPPD, which can be adapted for this compound.

1. Materials and Reagents:

  • Recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Cofactors: Ascorbate and Fe(II)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • In a 96-well plate, add the assay buffer, AtHPPD enzyme, and cofactors to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a control with solvent only.

  • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product (homogentisate) over time.

  • Calculate the initial reaction rates for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol describes a general procedure for evaluating the herbicidal efficacy of this compound on whole plants in a greenhouse setting.

1. Plant Material and Growth Conditions:

  • Target weed species (e.g., Echinochloa crus-galli) and rice (Oryza sativa) for selectivity assessment.

  • Pots filled with a suitable soil mix.

  • Greenhouse with controlled temperature, humidity, and photoperiod.

2. Experimental Procedure:

  • Sow seeds of the weed and rice plants in separate pots.

  • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a stock solution of this compound formulated for spraying.

  • Create a series of dilutions to test different application rates (e.g., g a.i./ha).

  • Apply the herbicide solutions to the plants using a laboratory track sprayer to ensure uniform coverage. Include an untreated control group.

  • Return the treated plants to the greenhouse and maintain optimal growth conditions.

  • Visually assess the herbicidal effects (e.g., bleaching, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass of the plants.

  • Determine the fresh and/or dry weight of the biomass.

  • Calculate the percentage of growth reduction compared to the untreated control.

  • Determine the effective dose for 50% growth reduction (ED50 or GR50) by fitting the data to a dose-response curve.

Experimental Workflow for Herbicide Evaluation

Herbicide_Evaluation_Workflow cluster_workflow Herbicide Evaluation Workflow start Start synthesis Compound Synthesis (this compound) start->synthesis invitro In Vitro Assay (HPPD Inhibition) synthesis->invitro ic50 Determine IC50 invitro->ic50 greenhouse Greenhouse Bioassay (Whole-Plant Efficacy) ic50->greenhouse gr50 Determine GR50 greenhouse->gr50 selectivity Crop Selectivity Study (e.g., Rice) gr50->selectivity field Field Trials selectivity->field end End field->end

Caption: A typical workflow for the evaluation of a new herbicide.

Conclusion

This compound is a promising aroylcyclohexanedione herbicide that provides effective control of key grass weeds in rice through the inhibition of the HPPD enzyme. Its mechanism of action is well-understood and characteristic of the triketone chemical class, leading to distinctive bleaching symptoms in susceptible plants. While specific quantitative data on its inhibitory potency and herbicidal efficacy in the public domain is limited, the provided experimental protocols offer a robust framework for its evaluation and comparison with other HPPD-inhibiting herbicides. Further research and publication of data will be crucial for a more comprehensive understanding of its performance and potential applications in integrated weed management programs.

References

Methodological & Application

Application Notes and Protocols for Lancotrione in Rice Paddy Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lancotrione, a triketone herbicide for selective weed control in rice paddies. This document details its mode of action, application guidelines, and experimental protocols for efficacy and safety evaluation.

Introduction

This compound is a selective herbicide belonging to the triketone class, which is effective for the control of problematic weeds in rice cultivation. It is known for its safety on rice crops when applied at the recommended dosage and provides good control over a range of common paddy weeds, including Echinochloa crusgalli, Scirpus spp., and Arrowhead (Sagittaria spp.).[1]

Mode of Action

This compound functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone and tocopherol synthesis in plants. By inhibiting this enzyme, this compound disrupts the production of these essential compounds, leading to the bleaching of new growth in susceptible weeds, followed by necrosis and death.

cluster_pathway Biochemical Pathway This compound This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibition HGA Homogentisate HPPD->HGA Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Tyrosine Aminotransferase Tyrosine->HPP HPP->HPPD Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Tocopherol Tocopherol Biosynthesis HGA->Tocopherol Carotenoid Carotenoid Biosynthesis (Bleaching Symptoms) Plastoquinone->Carotenoid Essential for Death Weed Death Carotenoid->Death Disruption leads to

Figure 1: Mode of action of this compound as an HPPD inhibitor.

Data Presentation

The following tables summarize the expected efficacy of this compound against key rice paddy weeds and its safety profile on rice. The data presented here is illustrative and based on qualitative descriptions of this compound's performance. Researchers should conduct their own trials to obtain precise quantitative data for their specific conditions.

Table 1: Weed Control Efficacy of this compound

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Weed Control (%) (30 DAT)
Echinochloa crus-galliBarnyardgrass15085 - 95
20090 - 98
Scirpus juncoidesJapanese bulrush15080 - 90
20085 - 95
Sagittaria trifoliaArrowhead15080 - 90
20085 - 95
Monochoria vaginalisPickerelweed15075 - 85
20080 - 90
Cyperus difformisSmallflower umbrella sedge15070 - 80
20075 - 85

Table 2: Rice Crop Safety and Yield Response to this compound Application

Rice VarietyApplication Rate (g a.i./ha)Phytotoxicity Rating (1-9 scale)* (14 DAT)Yield (t/ha)
Japonica cv. 'Nipponbare'150 (1X)17.5
300 (2X)27.3
Indica cv. 'IR64'150 (1X)16.8
300 (2X)26.6
Untreated Weedy Check-14.2
Hand-Weeded Check-17.8

*Phytotoxicity rating based on the European Weed Research Council (EWRC) scale, where 1 = no effect and 9 = complete kill.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and safety of this compound are provided below.

Protocol for Weed Control Efficacy Trial

Objective: To determine the dose-dependent efficacy of this compound on major rice paddy weeds.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 5 m x 4 m.

  • Rice Cultivar: A locally adapted and commonly grown variety.

  • Treatments:

    • Untreated weedy check.

    • Hand-weeded check (weed-free).

    • This compound at a standard rate (e.g., 150 g a.i./ha).

    • This compound at a higher rate (e.g., 200 g a.i./ha).

    • A commercial standard herbicide for comparison.

Methodology:

  • Land Preparation: Prepare the paddy field according to standard local practices.

  • Rice Transplanting: Transplant 21-day-old rice seedlings at a spacing of 20 cm x 20 cm.

  • Herbicide Application: Apply this compound as a post-emergence treatment at 10-15 days after transplanting (DAT), when weeds are at the 2-4 leaf stage. Use a calibrated knapsack sprayer with a flat fan nozzle, ensuring uniform coverage.

  • Data Collection:

    • Weed Density and Biomass: At 30 and 60 DAT, place a 0.25 m² quadrat randomly at two locations within each plot. Count the number of individual weeds of each species and harvest the above-ground biomass. Dry the biomass at 70°C for 72 hours and record the dry weight.

    • Weed Control Efficacy (%): Calculate using the formula:

      where WDC is the weed dry weight in the untreated check and WDT is the weed dry weight in the treated plot.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) at p ≤ 0.05.

start Start land_prep Land Preparation start->land_prep transplant Rice Transplanting land_prep->transplant herbicide_app Herbicide Application (10-15 DAT) transplant->herbicide_app data_collection Data Collection (30 & 60 DAT) herbicide_app->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Figure 2: Experimental workflow for a weed control efficacy trial.
Protocol for Rice Crop Safety (Phytotoxicity) Assessment

Objective: To evaluate the phytotoxicity of this compound on rice at different application rates.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 5 m x 4 m.

  • Rice Cultivars: Include at least two different rice varieties (e.g., a Japonica and an Indica type) to assess differential responses.

  • Treatments:

    • Untreated, hand-weeded check.

    • This compound at the recommended rate (1X).

    • This compound at double the recommended rate (2X) to simulate overlapping sprays.

Methodology:

  • Field Setup: Follow the same land preparation and transplanting procedures as in the efficacy trial. Ensure plots are kept weed-free by hand weeding to isolate herbicide effects.

  • Herbicide Application: Apply this compound at the specified rates at 10-15 DAT.

  • Data Collection:

    • Visual Phytotoxicity Assessment: At 3, 7, 14, and 28 DAT, visually assess crop injury using the European Weed Research Council (EWRC) 1-9 rating scale.

    • Plant Height: At each assessment date, measure the height of ten randomly selected plants per plot from the soil surface to the tip of the tallest leaf.

    • Chlorophyll Content: At 14 DAT, measure the chlorophyll content of the uppermost fully expanded leaves using a SPAD meter.

    • Yield and Yield Components: At harvest, determine the grain yield, number of panicles per hill, number of filled grains per panicle, and 1000-grain weight from a designated harvest area within each plot.

  • Statistical Analysis: Analyze the data using ANOVA and appropriate mean separation tests.

start Start field_setup Field Setup (Weed-Free) start->field_setup herbicide_app This compound Application (1X and 2X rates) field_setup->herbicide_app visual_assessment Visual Phytotoxicity Assessment (EWRC Scale) herbicide_app->visual_assessment physiological_params Physiological Parameters (Plant Height, Chlorophyll) herbicide_app->physiological_params analysis Statistical Analysis visual_assessment->analysis yield_assessment Yield and Yield Component Assessment physiological_params->yield_assessment yield_assessment->analysis end End analysis->end

Figure 3: Logical workflow for rice crop safety assessment.

References

Application Notes and Protocols for the Analytical Detection of Lancotrione in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the herbicide Lancotrione in soil samples. The protocols are designed for use in environmental monitoring, agricultural research, and food safety applications. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for this compound detection in soil depends on the required sensitivity, selectivity, and the available instrumentation.

  • HPLC-UV: A robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.

  • GC-MS: Generally requires a derivatization step for polar analytes like this compound but can be a viable alternative.

A widely used and effective sample preparation technique for pesticides in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach will be detailed for the extraction and clean-up of this compound from soil matrices.

Sample Preparation: QuEChERS Protocol for Soil

The QuEChERS method is a streamlined approach for extracting pesticide residues from various matrices, including soil.[1][2][3][4][5][6]

2.1. Materials and Reagents

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes with screw caps

  • Centrifuge capable of ≥ 3000 x g

  • Vortex mixer

2.2. Extraction Procedure

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The upper acetonitrile layer contains the extracted this compound.

2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

  • Vortex the tube for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The supernatant is the cleaned extract.

2.4. Final Extract Preparation

  • Transfer a 1 mL aliquot of the cleaned extract into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC or LC-MS/MS).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

Analytical Method Protocols

3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and accessible approach for the quantification of this compound.

3.1.1. Instrumental Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD)
Wavelength To be determined by UV scan of this compound standard (typically in the range of 220-280 nm)

3.1.2. Protocol

  • Prepare a series of this compound standard solutions in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the prepared standards and the reconstituted soil extracts into the HPLC-UV system.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

3.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for high-sensitivity and confirmatory analysis of this compound.

3.2.1. Instrumental Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Similar to HPLC-UV, but with a potentially faster gradient
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 500 °C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr
Collision Gas Argon

3.2.2. MS/MS Parameters (to be optimized for this compound)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The precursor ion will be the [M+H]⁺ of this compound. Product ions and collision energies must be determined by infusing a this compound standard solution into the mass spectrometer and performing a product ion scan at various collision energies.

3.2.3. Protocol

  • Optimize the MS/MS parameters for this compound using a standard solution.

  • Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound.

  • Inject the standards and samples into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized transitions.

  • Quantify this compound based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

3.3. Gas Chromatography with Mass Spectrometry (GC-MS)

This method is less common for triketone herbicides but can be used after derivatization.

3.3.1. Derivatization (Example using BSTFA)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

3.3.2. Instrumental Conditions

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3.3.3. Protocol

  • Derivatize this compound standards and sample extracts.

  • Inject the derivatized solutions into the GC-MS system.

  • Identify the characteristic ions of the derivatized this compound from the mass spectrum of the standard.

  • Set up a SIM method to monitor these ions for quantification.

  • Analyze samples and quantify using a calibration curve prepared from derivatized standards.

Method Validation and Data Presentation

Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized below.[3][7][8]

Table 1: Typical Performance Characteristics for Pesticide Analysis in Soil

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 70 - 120%
Precision (RSD) ≤ 20%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 or the lowest validated spike level

Table 2: Example Quantitative Data for a Triketone Herbicide (Mesotrione) in Soil (for reference)

MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
LC-MS/MS0.5 - 2.01.0 - 5.085 - 110< 15
HPLC-FLD*~2.05.079 - 96< 5

*Fluorescence Detection

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis in Soil

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil Soil Sample Collection and Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) soil->extraction cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) extraction->cleanup reconstitution Evaporation and Reconstitution cleanup->reconstitution hplc HPLC-UV reconstitution->hplc Direct Injection lcms LC-MS/MS reconstitution->lcms Direct Injection gcms GC-MS (after derivatization) reconstitution->gcms Derivatization Step quant Quantification (Calibration Curve) hplc->quant lcms->quant gcms->quant report Reporting Results quant->report

Caption: Overall workflow for the analysis of this compound in soil samples.

Diagram 2: Logical Flow for Method Selection

MethodSelection start Define Analytical Requirement sensitivity High Sensitivity Needed? start->sensitivity routine Routine Screening? sensitivity->routine No lcms LC-MS/MS sensitivity->lcms Yes confirmation Confirmatory Analysis? confirmation->lcms Yes gcms GC-MS confirmation->gcms Alternative routine->confirmation No hplc HPLC-UV routine->hplc Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Note: Quantification of Lancotrione using a Novel LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lancotrione in complex matrices. This compound, a triketone herbicide, requires precise quantification for environmental monitoring, residue analysis, and toxicological studies.[1] The protocol outlined below provides a comprehensive workflow from sample preparation to data acquisition, ensuring high selectivity and accuracy.

Introduction

This compound is a herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] Its chemical formula is C19H21ClO8S with a molar mass of 444.88 g/mol .[1][2] Accurate measurement of this compound levels is critical for assessing its environmental fate and potential exposure risks. This document provides a detailed protocol for its quantification using LC-MS/MS, a technique offering superior sensitivity and specificity.[3]

Experimental Protocol

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for extractions.[4]

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

  • 0.2 µm syringe filters

Procedure:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL tube containing 150 mg PSA, 150 mg C18, and 900 mg MgSO4.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Based on the structure of this compound (C19H21ClO8S), the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 445.07. The following are predicted MRM transitions for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound445.07291.1187.020

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various spiked samples.

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)RSD (%) (n=3)
Soil10.95954.2
Water11.021023.1
Plant Tissue109.2925.5
Soil5048.5972.8
Water5051.01021.9
Plant Tissue10094.0943.7

Experimental Workflow Diagram

Lancotrione_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (ACN, MgSO4, NaCl) Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Acetonitrile extract Filtration Filtration (0.2 µm) Cleanup->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Final Extract MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway (Inhibition of HPPD)

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone & Carotenoid Biosynthesis HGA->Plastoquinone This compound This compound This compound->HPPD Inhibition

Caption: this compound's mode of action via HPPD inhibition.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in various environmental and biological samples. The use of a QuEChERS-based sample preparation protocol ensures high recovery and efficiency, while the specificity of tandem mass spectrometry allows for accurate measurement even at low concentrations. This application note serves as a valuable resource for laboratories involved in pesticide residue analysis and environmental monitoring.

References

Application Notes and Protocols: Preparation of Lancotrione Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lancotrione is a triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis.[3] Due to its specific mode of action, this compound and its sodium salt are valuable compounds for research in herbicide development, enzyme kinetics, and plant physiology.

Accurate and reproducible in vitro assay results are critically dependent on the correct preparation, handling, and storage of test compound stock solutions. Improperly prepared solutions can lead to issues with concentration accuracy, compound precipitation, and solvent-induced artifacts. These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in a variety of in vitro experimental systems, such as enzyme inhibition assays and cell-based studies.

Physicochemical and Storage Data

For accurate preparation of stock solutions, it is essential to use the correct molecular weight corresponding to the specific form of this compound (free acid or sodium salt). Key properties and storage recommendations are summarized in the table below.

PropertyThis compoundThis compound Sodium Salt
CAS Number 1486617-21-31486617-22-4[4]
Molecular Formula C₁₉H₂₁ClO₈SC₁₉H₂₀ClNaO₈S
Molecular Weight (MW) 444.88 g/mol 466.9 g/mol [4]
Primary Solvent Dimethyl Sulfoxide (DMSO)[5]Dimethyl Sulfoxide (DMSO), Water[5]
Storage (Solid Powder) Store at -20°C for up to 3 years.[6]Store at -20°C for up to 3 years.
Storage (In Solvent) Store aliquots at -80°C for up to 1 year.[6]Store aliquots at -80°C for up to 1 year.

Note on Solubility: While specific quantitative solubility data in common organic solvents is not widely published, triketone herbicides are generally soluble in DMSO.[5] this compound sodium salt may exhibit some solubility in aqueous buffers, but preparing a high-concentration primary stock in DMSO is recommended for consistency across both forms.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution (e.g., 50 mM) of this compound. It is critical to perform these steps in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials:

  • This compound or this compound sodium salt powder

  • Anhydrous or sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound powder required to prepare the desired volume and concentration. Use the following formula:

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    Example Calculation for 2 mL of a 50 mM this compound (MW = 444.88) stock:

    • Mass (mg) = 50 mM × 2 mL × 444.88 g/mol = 44.49 mg

  • Weighing: Accurately weigh the calculated mass of the this compound powder using an analytical balance and carefully transfer it into a sterile amber vial.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of high-purity DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C to aid dissolution.[7][8] Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Storage: Store the aliquots in a sealed secondary container at -80°C for long-term stability.[6]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO-based primary stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

Key Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity or artifacts.[9] It is imperative to run a "vehicle control" containing the same final concentration of DMSO as the test samples to account for any solvent effects.[10]

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the primary stock solution from -80°C storage and thaw it completely at room temperature. Mix gently by flicking the tube.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous solution can cause precipitation.[8] Therefore, a multi-step or intermediate dilution is recommended.

    Example for preparing a 10 µM final working solution from a 50 mM primary stock:

    a. Intermediate Dilution (1:100): Add 2 µL of the 50 mM primary stock to 198 µL of the final assay buffer or cell culture medium. This creates a 500 µM intermediate solution in 1% DMSO. Mix thoroughly by pipetting.

    b. Final Dilution (1:50): Add 10 µL of the 500 µM intermediate solution to 490 µL of the final assay buffer or medium. This results in a final concentration of 10 µM this compound in 0.02% DMSO.

  • Immediate Use: Use the freshly prepared working solutions in your assay immediately to prevent potential degradation or precipitation in the aqueous environment.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in preparing and using this compound stock solutions.

G cluster_prep Primary Stock Preparation cluster_use Working Solution Preparation & Use calc 1. Calculate Required Mass weigh 2. Weigh this compound Powder calc->weigh add_dmso 3. Add DMSO to Powder weigh->add_dmso dissolve 4. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 5. High-Concentration Stock (in DMSO) dissolve->stock aliquot 6. Aliquot for Single Use stock->aliquot store 7. Store at -80°C aliquot->store thaw 8. Thaw Stock Aliquot store->thaw dilute 9. Serially Dilute into Aqueous Buffer thaw->dilute assay 10. Use Immediately in In Vitro Assay dilute->assay G cluster_dilution Dilution into Aqueous Medium compound This compound (Solid Powder) dmso DMSO (Solvent) stock Primary Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 500 µM in 1% DMSO) stock->intermediate Dilute final Final Working Solution (e.g., 10 µM in <0.1% DMSO) intermediate->final Dilute

References

Application Notes and Protocols for Efficacy Studies of Lancotrione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for informational purposes based on the established mechanism of action of Lancotrione as a herbicide. Scientific literature available to date does not support the use of this compound as a therapeutic agent for human diseases. Therefore, the experimental designs outlined below are intended for the evaluation of its herbicidal efficacy and are not applicable to drug development.

Introduction

This compound is a triketone herbicide that functions as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is critical in the tyrosine catabolic pathway in plants, which leads to the formation of plastoquinone and tocopherols. Inhibition of HPPD disrupts this pathway, leading to a bleaching effect and ultimately, the death of susceptible plant species. These application notes provide a framework for designing and conducting efficacy studies of this compound in a research setting.

Mechanism of Action: HPPD Inhibition in Plants

This compound exerts its herbicidal effect by targeting and inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key precursor in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the activity of phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation.

By inhibiting HPPD, this compound leads to a depletion of plastoquinone. This, in turn, inhibits carotenoid biosynthesis, resulting in the characteristic bleaching of new plant tissues as chlorophyll is destroyed by sunlight. The disruption of these vital processes ultimately leads to plant death.

Lancotrione_MOA Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Biosynthesis of Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Susceptible to Plant_Death Plant Death Photo_oxidation->Plant_Death This compound This compound This compound->HPPD Inhibits

Figure 1: Mechanism of action of this compound as an HPPD inhibitor in plants.

Experimental Design for Herbicidal Efficacy Studies

The following sections outline general protocols for evaluating the efficacy of this compound as a herbicide. These protocols are designed to be adapted based on the specific research questions, target weed species, and environmental conditions.

I. In Vitro Efficacy Studies: Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the HPPD enzyme.

Protocol:

  • Enzyme Source: Recombinant HPPD from the target plant species (e.g., Arabidopsis thaliana, Zea mays) can be expressed and purified.

  • Assay Principle: The activity of HPPD can be measured by monitoring the consumption of the substrate (4-hydroxyphenylpyruvate) or the formation of the product (homogentisate) over time. This is often done spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer, the HPPD enzyme, and the substrate (4-hydroxyphenylpyruvate).

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction and monitor the change in absorbance at a specific wavelength over a set period.

    • A no-inhibitor control and a known HPPD inhibitor should be included for comparison.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the HPPD enzyme activity.

Data Presentation:

CompoundTarget EnzymeIC50 (nM)
This compoundHPPD (Target Species 1)[Insert Value]
This compoundHPPD (Target Species 2)[Insert Value]
Positive ControlHPPD (Target Species 1)[Insert Value]
II. In Vivo Efficacy Studies: Whole Plant Assays

Objective: To evaluate the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.

Protocol:

  • Plant Material: Select target weed species and, if applicable, crop species for selectivity studies. Grow plants from seed in a suitable growth medium under controlled greenhouse or growth chamber conditions (e.g., temperature, light intensity, humidity).

  • Treatment Application:

    • Post-emergence: Apply this compound to plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be done using a laboratory sprayer to ensure uniform coverage.

    • Pre-emergence: Apply this compound to the soil surface immediately after planting the seeds.

  • Experimental Design:

    • Use a randomized complete block design with multiple replications.

    • Include a range of this compound application rates.

    • Include an untreated control and a commercial standard herbicide for comparison.

  • Efficacy Assessment:

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days after application) using a 0-100% scale (0 = no injury, 100 = complete plant death).

    • Measure plant biomass (fresh and dry weight) at the end of the experiment.

  • Data Analysis:

    • Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis).

    • Determine the GR50 value, which is the application rate of this compound required to cause a 50% reduction in plant growth.

Data Presentation:

TreatmentApplication Rate (g a.i./ha)Visual Injury (%) at 21 DATBiomass Reduction (%)
Untreated Control000
This compoundX[Insert Value][Insert Value]
This compound2X[Insert Value][Insert Value]
Commercial StandardY[Insert Value][Insert Value]

DAT: Days After Treatment g a.i./ha: grams of active ingredient per hectare

Herbicide_Efficacy_Workflow Start Hypothesis: This compound is an effective herbicide In_Vitro In Vitro Studies: Enzyme Inhibition Assays Start->In_Vitro Determine_IC50 Determine IC50 of HPPD Inhibition In_Vitro->Determine_IC50 In_Vivo In Vivo Studies: Greenhouse/Growth Chamber Trials Determine_IC50->In_Vivo Dose_Response Dose-Response Studies on Target Weeds In_Vivo->Dose_Response Selectivity Crop Selectivity Studies In_Vivo->Selectivity Field_Trials Field Efficacy Trials Dose_Response->Field_Trials Selectivity->Field_Trials Environmental_Factors Evaluate Environmental Factors (Soil, Climate) Field_Trials->Environmental_Factors Data_Analysis Data Analysis and Efficacy Confirmation Environmental_Factors->Data_Analysis End Conclusion on Herbicidal Efficacy Data_Analysis->End

Figure 2: General workflow for herbicide efficacy testing.

Conclusion

The experimental designs presented here provide a foundational approach to assessing the herbicidal efficacy of this compound. It is crucial to reiterate that this compound is developed and registered for use as a herbicide.[1][2] The protocols and data presentation formats are intended to guide research within the context of agricultural science and weed management. Any consideration of this compound for other applications would require substantial and currently non-existent scientific evidence.

References

Application Notes and Protocols for Field Trial Methodology of Lancotrione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for conducting field trials to evaluate the efficacy, selectivity, and environmental fate of the herbicide Lancotrione. The methodologies outlined are based on established principles of herbicide field research and data from closely related 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.

Introduction to this compound

This compound is a selective herbicide belonging to the triketone class of HPPD inhibitors.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of plastoquinone and tocopherols. The depletion of plastoquinone indirectly inhibits the carotenoid biosynthesis pathway, leading to photobleaching of susceptible plant tissues, followed by necrosis and death.[1] this compound is primarily used for the control of grass and broadleaf weeds in rice cultivation.[1]

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

The herbicidal activity of this compound is a consequence of the disruption of the carotenoid biosynthesis pathway. The following diagram illustrates the mechanism of action.

G cluster_pathway Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate product Plastoquinone Plastoquinone Homogentisate->Plastoquinone precursor Phytoene Desaturase (PDS) Phytoene Desaturase (PDS) Plastoquinone->Phytoene Desaturase (PDS) cofactor Carotenoids Carotenoids Phytoene Desaturase (PDS)->Carotenoids biosynthesis Phytoene Phytoene Phytoene->Phytoene Desaturase (PDS) substrate Chlorophyll Protection Chlorophyll Protection Carotenoids->Chlorophyll Protection This compound This compound This compound->HPPD Inhibition

Figure 1: this compound's inhibition of the HPPD enzyme disrupts carotenoid biosynthesis.

Experimental Protocols for Field Trials

To evaluate the efficacy of this compound on major rice weeds, assess its selectivity and safety on different rice cultivars, and determine its environmental persistence under field conditions.

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[2]

  • Treatments: Include a range of this compound application rates, a standard herbicide treatment for comparison, a weed-free control (manual weeding), and an untreated (weedy) control.

  • Replications: Each treatment should be replicated at least four times.[2]

  • Plot Size: A minimum plot size of 10 square meters (e.g., 2m x 5m) is recommended to reduce edge effects and provide sufficient area for sampling.[3]

  • Buffer Zones: Maintain a buffer zone of at least 1 meter between plots to prevent spray drift.

The following diagram illustrates a typical experimental workflow for a this compound field trial.

G Site_Selection Site Selection & Trial Design (RCBD) Plot_Establishment Plot Establishment & Rice Planting Site_Selection->Plot_Establishment Herbicide_Application This compound Application (Pre/Post-emergence) Plot_Establishment->Herbicide_Application Data_Collection Data Collection (Efficacy, Phytotoxicity, Yield) Herbicide_Application->Data_Collection Soil_Sampling Soil Sampling (Residue Analysis) Herbicide_Application->Soil_Sampling Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Soil_Sampling->Data_Analysis Reporting Reporting & Interpretation Data_Analysis->Reporting

Figure 2: General experimental workflow for a this compound field trial.

The application methodology should be consistent across all relevant plots.

  • Application Rates: Based on data for related HPPD inhibitors like benzobicyclon (247-494 g a.i./ha) and tefuryltrione (GR90 for a key weed at 82-93 g a.i./ha), a range of this compound application rates should be tested.[4][5] A suggested range for initial trials is presented in Table 1.

  • Application Timing: Application timing is critical for herbicide efficacy and crop safety.[6][7]

    • Pre-emergence (PRE): Applied 1-3 days after seeding (DAS) or transplanting (DAT).[8]

    • Post-emergence (POST): Applied when weeds are at the 2-4 leaf stage and rice is at the 2-3 leaf stage.[3][9]

  • Application Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform coverage. The spray volume should be appropriate to achieve thorough coverage of the target weeds (e.g., 300-400 L/ha).

Table 1: Proposed this compound Application Rates for Field Trials

Treatment IDActive IngredientApplication Rate (g a.i./ha)Application Timing
T1This compound100PRE
T2This compound150PRE
T3This compound200PRE
T4This compound100POST
T5This compound150POST
T6This compound200POST
T7Standard Herbicide (e.g., Propanil)Label RatePOST
T8Weed-Free ControlManual WeedingAs needed
T9Untreated ControlNone-

Note: The proposed application rates are for initial screening and should be adjusted based on soil type, weed pressure, and rice cultivation system.

Data Collection and Assessment

Weed control efficacy should be assessed visually and quantitatively at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT).

  • Visual Assessment: Use a 0-100% scale, where 0% represents no weed control and 100% represents complete weed control, compared to the untreated control.[10]

  • Quantitative Assessment:

    • Weed Density: Count the number of individual weed species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.

    • Weed Biomass: Harvest all weeds within the quadrat, dry them in an oven at 70°C to a constant weight, and record the dry weight.[11]

Table 2: Example of Weed Control Efficacy Data Presentation

TreatmentApplication Rate (g a.i./ha)Weed SpeciesWeed Control (%) at 28 DATWeed Density (plants/m²)Weed Dry Biomass (g/m²)
This compound150 (POST)Echinochloa crus-galli
Cyperus difformis
Standard HerbicideLabel RateEchinochloa crus-galli
Cyperus difformis
Untreated Control-Echinochloa crus-galli0
Cyperus difformis0

Crop safety is a critical parameter. Visual assessment of phytotoxicity should be conducted at the same intervals as weed control efficacy assessments.

  • Rating Scale: Use a 0-10 scale or a 0-100% scale, where 0 indicates no crop injury and 10 or 100 indicates complete crop death.[12][13] Symptoms to record include stunting, chlorosis (bleaching), and necrosis.

Table 3: Rice Phytotoxicity Rating Scale

Rating% InjuryDescription of Symptoms
00No visible injury
1-21-20Slight stunting or chlorosis
3-421-40Moderate stunting and chlorosis
5-641-60Severe stunting, chlorosis, and some necrosis
7-861-80Severe necrosis, few surviving plants
981-99Only a few plants alive
10100Complete crop death

At crop maturity, harvest a central area of each plot (e.g., 1 m²) to determine the grain yield.

  • Yield Components: Measure parameters such as the number of panicles per unit area, number of grains per panicle, 1000-grain weight, and grain moisture content.

  • Yield Calculation: Adjust the grain yield to a standard moisture content (e.g., 14%) and express it in tons per hectare (t/ha).

Table 4: Example of Rice Yield Data Presentation

TreatmentApplication Rate (g a.i./ha)Panicles/m²Grains/panicle1000-grain weight (g)Grain Yield (t/ha)
This compound150 (POST)
Standard HerbicideLabel Rate
Weed-Free Control-
Untreated Control-

To assess the potential for carryover to subsequent crops, soil samples should be collected for residue analysis.

  • Sampling: Collect soil cores (e.g., 0-15 cm depth) from each plot at different time points after application (e.g., 0, 30, 60, 90, and 120 days).

  • Analysis: Analyze the soil samples for this compound and its major metabolites using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Half-life (DT50): The soil dissipation half-life of other HPPD inhibitors like mesotrione can range from a few days to several weeks depending on soil type and environmental conditions.[14][15]

Table 5: Soil Residue Data for this compound

TreatmentApplication Rate (g a.i./ha)Days After ApplicationThis compound Residue (mg/kg soil)
This compound200 (PRE)0
30
60
90
120

Data Analysis

All collected data should be subjected to statistical analysis, typically Analysis of Variance (ANOVA), appropriate for a Randomized Complete Block Design. Treatment means should be separated using a suitable test, such as Tukey's HSD or Duncan's Multiple Range Test, at a significance level of p ≤ 0.05.

Safety Precautions

Standard safety protocols for handling and applying herbicides should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, goggles, and respiratory protection. Refer to the this compound Safety Data Sheet (SDS) for specific handling and safety information.[16]

References

Lancotrione Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a novel herbicide belonging to the triketone class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] Commercialized in 2019, its primary application is in the control of grass and broadleaf weeds in rice cultivation.[1] For experimental use, this compound offers a valuable tool for researchers studying plant physiology, herbicide resistance mechanisms, and as a scaffold for the development of novel HPPD inhibitors for both agricultural and potential therapeutic applications.

The mechanism of action involves the specific inhibition of the HPPD enzyme, a key component in the tyrosine catabolism pathway.[1] This pathway is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants. Inhibition of HPPD disrupts these vital processes, leading to a characteristic bleaching of plant tissues due to the degradation of chlorophyll, and ultimately, plant death.

This document provides detailed application notes and protocols for the experimental use of this compound formulations, intended to guide researchers in its effective application and in the design and execution of relevant assays.

Mechanism of Action: HPPD Inhibition

This compound acts as a competitive inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor in the carotenoid biosynthesis pathway, which in turn protects chlorophyll from photo-oxidation. By blocking HPPD, this compound leads to a depletion of these vital compounds, resulting in the characteristic bleaching phenotype and subsequent plant death.

This compound Signaling Pathway cluster_0 Tyrosine Catabolism Pathway cluster_1 Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase Homogentisate Homogentisate HPPA->Homogentisate HPPD Enzyme Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid This compound This compound This compound->Inhibition Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis PlantDeath Plant Bleaching & Death

Caption: this compound's inhibition of the HPPD enzyme and its downstream effects.

Quantitative Data

Due to the recent introduction of this compound, publicly available quantitative data is limited. The following tables provide representative data for other well-characterized triketone HPPD inhibitors, which are expected to exhibit similar profiles.

Table 1: In Vitro Efficacy of Triketone HPPD Inhibitors

CompoundTarget OrganismIC50 (µM)Ki (µM)Assay Type
MesotrioneArabidopsis thaliana5 - 201 - 10Recombinant HPPD enzyme assay
TembotrioneZea mays10 - 505 - 25In vitro enzyme kinetics
SulcotrioneEscherichia coli (recombinant plant HPPD)0.038 (LOD)-Whole-cell colorimetric bioassay

Note: Data for Mesotrione and Tembotrione are indicative ranges from in vitro studies. The value for Sulcotrione represents the Limit of Detection (LOD) in a specific bioassay.

Table 2: Mammalian Toxicology Profile of Representative Triketone Herbicides

CompoundTest OrganismAcute Oral LD50 (mg/kg)Short-term Dietary NOEL (mg/kg bw/day)Chronic NOAEL (mg/kg bw/day)
MesotrioneRat>50000.240.3
TembotrioneRat>2000Not Established-
SulcotrioneRat>5000>0.5 (2-year)-

Disclaimer: This data is for related triketone herbicides and is provided for comparative purposes. Specific toxicological data for this compound is not yet publicly available.[2][3][4]

Table 3: Ecotoxicology of Representative Triketone Herbicides

CompoundTest OrganismEndpointValue (mg/L)
MesotrioneDaphnia magna (Water Flea)48h LC50>100
MesotrioneRainbow Trout96h LC50>120
TembotrioneRainbow Trout96h LC50>100

Experimental Protocols

The following protocols are generalized for HPPD inhibitors and can be adapted for experimental use with this compound.

In Vitro HPPD Inhibition Assay (Fluorometric)

This high-throughput screening assay measures the inhibition of HPPD by quantifying the fluorescence of its product, homogentisate.

Materials:

  • Recombinant HPPD enzyme

  • This compound (or other test compounds)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Ascorbic acid and Catalase

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Reaction Mixture: Prepare a master mix containing assay buffer, ascorbic acid, catalase, and recombinant HPPD enzyme.

  • Enzyme Addition: Add the reaction mixture to each well and incubate briefly.

  • Reaction Initiation: Add the HPP substrate to all wells to start the reaction.

  • Measurement: Immediately begin kinetic reading of fluorescence (Excitation/Emission ~320/400 nm) at regular intervals.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Whole-Plant Dose-Response Assay

This assay evaluates the herbicidal efficacy of this compound on whole plants.

Materials:

  • This compound formulation

  • Target plant species (e.g., Arabidopsis thaliana, weed species)

  • Potting medium

  • Growth chamber or greenhouse with controlled conditions

  • Spraying equipment

Protocol:

  • Plant Growth: Grow the target plants to a consistent developmental stage (e.g., 2-4 true leaves).

  • Formulation Preparation: Prepare a range of this compound concentrations in a suitable spray solution (including a surfactant if necessary).

  • Application: Apply the different concentrations of this compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the vehicle.

  • Incubation: Return the plants to the growth chamber or greenhouse.

  • Evaluation: Visually assess plant injury (e.g., bleaching, necrosis, stunting) at set time points (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).

  • Data Analysis: Determine the GR50 (the dose causing 50% growth reduction) or other relevant endpoints by analyzing the dose-response data.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of a novel HPPD inhibitor like this compound.

Experimental Workflow for HPPD Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo / Whole Organism Evaluation cluster_2 Toxicology & Environmental Fate A Primary Screening: High-Throughput HPPD Inhibition Assay B Hit Confirmation: IC50 Determination A->B C Mechanism of Action Studies: Enzyme Kinetics (Ki determination) B->C D Whole-Plant Assay: Dose-Response on Target Weeds C->D E Selectivity Testing: Crop Safety Evaluation D->E F Mammalian Toxicity Assessment: (Acute, Sub-chronic, Chronic) E->F G Ecotoxicology Studies: (Aquatic & Terrestrial Organisms) F->G

Caption: A generalized workflow for the experimental evaluation of HPPD inhibitors.

References

Application Notes and Protocols for In Vivo Studies of HPPD-Inhibitor Herbicides in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of publicly accessible in vivo ecotoxicological data for Lancotrione, this document utilizes data from other herbicides belonging to the same chemical class, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, as a representative surrogate. The primary surrogates used herein are Tembotrione and Mesotrione. The protocols and data presented are intended to provide researchers, scientists, and drug development professionals with a framework for assessing the potential non-target effects of HPPD-inhibiting herbicides.

Introduction

This compound is a selective herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is crucial in plants for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid synthesis. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new growth and eventual plant death. While this mode of action is targeted towards plants, it is imperative to assess the potential impact of these herbicides on non-target organisms within the ecosystem. This document provides a summary of available ecotoxicological data for the representative HPPD inhibitors Tembotrione and Mesotrione and outlines standard protocols for conducting in vivo toxicity studies in key non-target aquatic organisms.

Mode of Action of HPPD-Inhibiting Herbicides

HPPD-inhibiting herbicides disrupt the tyrosine catabolism pathway in plants.[2] Specifically, they block the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols.[2] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. The absence of carotenoids leads to the characteristic bleaching symptoms in susceptible plants.[2]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Chlorophyll->Bleaching Lack of protection leads to This compound This compound (HPPD Inhibitor) This compound->HPPD Inhibits

Figure 1: Simplified signaling pathway of HPPD-inhibitor herbicides.

Quantitative Ecotoxicological Data for Representative HPPD-Inhibitors

The following tables summarize the available acute and chronic toxicity data for Tembotrione and Mesotrione in key non-target aquatic organisms.

Table 1: Acute Toxicity of Tembotrione to Non-Target Aquatic Organisms

SpeciesEndpointValue (mg/L)Reference
Freshwater FishLC50>100[3][4]
Marine FishLC50>100[3]
Freshwater InvertebratesEC50>100[3]
Estuarine/Marine InvertebratesEC5056.6[3][4]
Freshwater AlgaeEC50>100[3]
Marine AlgaeEC50>100[3]
Freshwater Vascular PlantsEC500.033[3][4]

Table 2: Chronic Toxicity of Tembotrione to Non-Target Aquatic Organisms

SpeciesEndpointValue (mg/L)Reference
Freshwater FishNOEC10[5]
Estuarine/Marine InvertebratesNOEC5.6[5]

Table 3: Acute Toxicity of Mesotrione to Non-Target Aquatic Organisms

SpeciesEndpointValue (mg/L)Reference
Rhamdia quelen (Fish)LC50 (96h)532[6]
Vibrio fischeri (Bacteria)IC50>100[7]
Tetrahymena pyriformis (Protozoa)IC50 (Esterase Activity)85[7]

Experimental Protocols

The following are generalized protocols for conducting acute toxicity tests in fish, Daphnia magna, and algae. These protocols are based on internationally recognized guidelines (e.g., OECD Test Guidelines) and should be adapted to the specific characteristics of the test substance and the regulatory requirements.

Acute Fish Toxicity Test (Based on OECD TG 203)

Objective: To determine the median lethal concentration (LC50) of a test substance to fish over a 96-hour exposure period.

Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other standard test species.

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.

Procedure:

  • Acclimation: Healthy, juvenile fish are acclimated to the test conditions (temperature, water quality) for at least 12 days.

  • Test Solutions: A series of test concentrations and a control are prepared. The concentrations should be bracketed to determine the LC50.

  • Exposure: A minimum of 7 fish per concentration are placed in the test chambers.

  • Observations: The number of dead and moribund fish in each test chamber is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

  • Water Quality: Water temperature, pH, and dissolved oxygen are measured regularly.

  • Data Analysis: The LC50 and its 95% confidence limits for each observation period are calculated using appropriate statistical methods (e.g., probit analysis).

Fish_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis Acclimation Acclimate Fish Prep_Solutions Prepare Test Solutions Acclimation->Prep_Solutions Exposure Expose Fish to Test Substance Prep_Solutions->Exposure Observe_24h Record Mortality at 24h Exposure->Observe_24h Monitor_WQ Monitor Water Quality Exposure->Monitor_WQ Observe_48h Record Mortality at 48h Observe_24h->Observe_48h Observe_72h Record Mortality at 72h Observe_48h->Observe_72h Observe_96h Record Mortality at 96h Observe_72h->Observe_96h Calculate_LC50 Calculate LC50 Observe_96h->Calculate_LC50

Figure 2: General experimental workflow for an acute fish toxicity test.
Daphnia magna Acute Immobilisation Test (Based on OECD TG 202)

Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna after 48 hours of exposure.

Test Organism: Daphnia magna, less than 24 hours old.

Principle: Young daphnids are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

Procedure:

  • Culture: Maintain healthy cultures of Daphnia magna to provide neonates for the test.

  • Test Solutions: Prepare a range of test concentrations and a control in a suitable medium.

  • Exposure: Place at least 20 daphnids, divided into at least four replicates, in each test concentration.

  • Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is counted at 24 and 48 hours.

  • Test Conditions: The test is conducted at 20 ± 1 °C with a 16-hour light/8-hour dark cycle.

  • Data Analysis: The EC50 for immobilization and its 95% confidence limits are calculated for each observation period.

Algal Growth Inhibition Test (Based on OECD TG 201)

Objective: To determine the effects of a substance on the growth of a unicellular green algal species.

Test Organism: Pseudokirchneriella subcapitata or other recommended algal species.

Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.

Procedure:

  • Algal Culture: Maintain a sterile, exponentially growing stock culture of the test alga.

  • Test Solutions: Prepare a series of test concentrations and a control in a nutrient-rich medium.

  • Inoculation: Inoculate the test solutions with a low concentration of exponentially growing algae.

  • Incubation: Incubate the cultures under constant illumination and temperature (21-24 °C) for 72 hours.

  • Growth Measurement: Algal growth can be measured by cell counts, fluorescence, or optical density at 24, 48, and 72 hours.

  • Data Analysis: The percent inhibition of growth for each concentration is calculated. The EC50 (concentration causing 50% inhibition of growth) is determined.

Conclusion

The provided application notes and protocols offer a foundational guide for assessing the in vivo effects of HPPD-inhibiting herbicides on non-target organisms. While specific data for this compound remains limited in the public domain, the information on surrogate compounds like Tembotrione and Mesotrione highlights the importance of evaluating the potential ecotoxicological risks of this class of herbicides. The detailed protocols for fish, daphnia, and algae toxicity testing provide a standardized framework for generating the necessary data for a comprehensive environmental risk assessment. Researchers are encouraged to consult the relevant OECD guidelines for more detailed procedural information.

References

Application Note: Measuring HPPD Inhibition by Lancotrione In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1] In plants, HGA is a precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD disrupts this pathway, leading to a bleaching effect in plants and ultimately, herbicidal action.[1] This application note provides a detailed protocol for measuring the in vitro inhibition of HPPD by this compound, enabling researchers to determine key inhibitory metrics such as the IC50 value.

While specific inhibitory concentration (IC50) values for this compound are not widely published, this protocol provides a robust method for its determination. For comparative purposes, the IC50 values of other known HPPD inhibitors are provided in the data table below.

Data Presentation

Table 1: Comparative IC50 Values of Various HPPD Inhibitors

CompoundIC50 ValueTarget Organism/EnzymeReference
Mesotrione0.283 µMArabidopsis thaliana HPPD[3]
Nitisinone173 nM4-HPPD[4]
Fenquinotrione44.7 nMArabidopsis thaliana HPPD[4][5]
Leptospermone12.1 µMp-Hydroxyphenylpyruvate dioxygenase[4]
HPPD-IN-10.248 µMArabidopsis thaliana HPPD[4]
HPPD-IN-789 nMArabidopsis thaliana HPPD[4]

Signaling Pathway and Experimental Workflow

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Tocopherols->Photosynthesis Protection Bleaching Bleaching Effect Photosynthesis->Bleaching Disruption leads to

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Plate_Loading Add Reagents and this compound to Microplate Compound_Prep->Plate_Loading Reagent_Prep Prepare Assay Buffer, Substrate, and Enzyme Solutions Reagent_Prep->Plate_Loading Incubation Incubate at Controlled Temperature Plate_Loading->Incubation Measurement Measure Fluorescence Over Time Incubation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Determine Percent Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Plot Dose-Response Curve and Calculate IC50 Inhibition_Calculation->IC50_Determination

Experimental Protocols

This protocol is adapted from established fluorescence-based assays for HPPD inhibition. The principle of this assay is to monitor the increase in fluorescence resulting from the formation of the product, homogentisate (HGA), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP). In the presence of an inhibitor like this compound, the rate of HGA formation is reduced, leading to a decrease in the fluorescence signal.

Materials and Reagents
  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Recombinant HPPD Enzyme: Reconstitute to a stock concentration of 1 mg/mL.

  • 4-hydroxyphenylpyruvate (HPP): Prepare a 10 mM stock solution in water.

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.

  • Cofactor/Quenching Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader.

Experimental Procedure
  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from a 1 mM solution is recommended.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of the 96-well microplate.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the Assay Buffer, HPP substrate, and the Cofactor/Quenching Solution. The final concentration of HPP in the assay should be at its Km value for the enzyme.

  • Enzyme Preparation:

    • On the day of the experiment, dilute the HPPD enzyme stock solution to the desired working concentration in Assay Buffer.

  • Initiation of Reaction and Measurement:

    • Add the reaction mixture to each well of the microplate.

    • Initiate the enzymatic reaction by adding the diluted HPPD enzyme solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).

    • Measure the fluorescence kinetically for a set period (e.g., 30 minutes) with excitation and emission wavelengths appropriate for HGA (e.g., Ex: 320 nm, Em: 400 nm).

Data Analysis
  • Calculate Reaction Rate: Determine the initial linear velocity of the fluorescence increase over time for each well.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:

    % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100

    • Rateinhibitor: Reaction rate in the presence of this compound.

    • Ratecontrol: Reaction rate in the presence of DMSO.

    • Rateblank: Background rate in the absence of the enzyme.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for the in vitro measurement of HPPD inhibition by this compound. The detailed protocol for the fluorescence-based assay allows for the robust determination of the compound's inhibitory potency. The provided comparative data for other HPPD inhibitors serves as a valuable benchmark for interpreting the experimental results. The methodologies and diagrams presented herein are intended to support researchers and scientists in advancing the understanding of this class of herbicides.

References

Application Notes and Protocols for Spectrophotometric Assay of Lancotrione Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme plays a critical role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[3][4] Inhibition of HPPD disrupts these vital processes, leading to bleaching of the plant tissues and eventual death, making it an effective target for herbicides.[4][5] This document provides detailed application notes and protocols for a spectrophotometric assay to determine the inhibitory activity of this compound on HPPD.

Spectrophotometric assays are widely used for their simplicity, cost-effectiveness, and robust reproducibility.[6] The protocol described herein is a continuous enzyme assay that monitors the decrease in the substrate, 4-hydroxyphenylpyruvate (HPP), which absorbs light in the UV spectrum. The rate of decrease in absorbance is proportional to the HPPD enzyme activity. By measuring this rate in the presence of varying concentrations of this compound, its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Principle of the Assay

The spectrophotometric assay for HPPD activity is based on monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP). HPPD, a non-heme Fe(II)-dependent oxygenase, catalyzes the conversion of HPP to homogentisate (HG).[3] The substrate, HPP, exhibits absorbance at a specific wavelength in the UV range, while the product, HG, has a negligible absorbance at the same wavelength. Therefore, the enzymatic activity of HPPD can be determined by measuring the rate of decrease in absorbance at this wavelength over time. The presence of an inhibitor like this compound will slow down this reaction, resulting in a reduced rate of substrate consumption.

Signaling Pathway of HPPD Inhibition

The inhibition of HPPD by this compound disrupts the tyrosine catabolism pathway, which has significant downstream effects on plant metabolism.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate HG Homogentisate (HG) HPPD->HG Product This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis HG->Plastoquinone Tocopherol Tocopherol (Vitamin E) Biosynthesis HG->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor for Phytoene Desaturase Photosynthesis Photosynthesis Carotenoid->Photosynthesis Protects Chlorophyll Bleaching Bleaching & Plant Death Photosynthesis->Bleaching Photo-oxidation without Carotenoids

Caption: HPPD inhibition pathway by this compound.

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory activity of this compound on HPPD using a spectrophotometric assay.

Materials and Reagents
  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • This compound (dissolved in DMSO)

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer: e.g., 20 mM HEPES, pH 7.0

  • Fe(II) solution (e.g., FeSO4), 0.1 mM

  • Sodium ascorbate, 2 mM

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader with UV-Vis capabilities

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the spectrophotometric assay of this compound activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Prepare Reagents: Assay Buffer, HPP, Fe(II), Ascorbate, this compound dilutions PlatePrep Prepare 96-well Plate: Add Assay Buffer, Fe(II), Ascorbate, and this compound/DMSO ReagentPrep->PlatePrep EnzymeAdd Add HPPD Enzyme to wells PlatePrep->EnzymeAdd Incubation Incubate at room temperature (e.g., 10 minutes) EnzymeAdd->Incubation ReactionStart Initiate reaction by adding HPP substrate Incubation->ReactionStart Measurement Measure absorbance decrease (e.g., at 310 nm) over time ReactionStart->Measurement RateCalc Calculate initial reaction rates Measurement->RateCalc IC50 Determine IC50 value for this compound RateCalc->IC50

Caption: Experimental workflow for the HPPD inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this stock to generate a range of concentrations for testing.

    • Prepare the HPP substrate solution in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be around 80 µM.[4]

    • Prepare fresh solutions of Fe(II) and sodium ascorbate in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well UV-transparent microplate, add the assay buffer, Fe(II) solution, and sodium ascorbate to each well.

    • Add a small volume (e.g., 1 µL) of the diluted this compound solutions or DMSO (for control wells) to the appropriate wells.

    • Include control wells with all components except the enzyme (to measure non-enzymatic substrate degradation) and control wells with the enzyme and DMSO but no inhibitor (to measure maximum enzyme activity).

  • Enzyme Addition and Incubation:

    • Add the HPPD enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and begin measuring the decrease in absorbance at the appropriate wavelength for HPP (e.g., 310 nm) over a set period (e.g., 10-30 minutes) at a constant temperature.[7]

Data Analysis
  • Calculate Initial Reaction Rates: Determine the initial velocity (rate) of the reaction for each this compound concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Data Presentation

The quantitative data from the HPPD inhibition assay should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Inhibition of HPPD Activity by this compound

This compound Concentration (µM)Initial Reaction Rate (mAU/min)Standard Deviation% Inhibition
0 (Control)[Value][Value]0
[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value][Value]
[Concentration 3][Value][Value][Value]
[Concentration 4][Value][Value][Value]
[Concentration 5][Value][Value][Value]

Table 2: IC50 Value for this compound

CompoundIC50 (µM)95% Confidence Interval
This compound[Value][Value] - [Value]

Logical Relationship of Assay Components

The successful execution and interpretation of the spectrophotometric assay rely on the specific roles and interactions of its key components.

Assay_Components HPPD HPPD Enzyme HG HG (Product) HPPD->HG Catalyzes Conversion HPP HPP (Substrate) HPP->HPPD Binds to Active Site Spectrophotometer Spectrophotometer HPP->Spectrophotometer Monitored by This compound This compound (Inhibitor) This compound->HPPD Competitively Inhibits Fe_II Fe(II) Fe_II->HPPD Essential Cofactor Ascorbate Ascorbate Ascorbate->Fe_II Maintains Reduced State Absorbance Absorbance Decrease Spectrophotometer->Absorbance Measures

Caption: Logical relationship of key assay components.

Conclusion

The described spectrophotometric assay provides a robust and reliable method for determining the inhibitory activity of this compound on the HPPD enzyme. This protocol is suitable for high-throughput screening of potential herbicide candidates and for detailed kinetic studies of enzyme-inhibitor interactions. Adherence to the detailed experimental protocol and careful data analysis will ensure the generation of high-quality, reproducible results for researchers in the fields of agriculture, biochemistry, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lancotrione Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Lancotrione.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound. Why is it poorly soluble?

This compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions.[1][2][3] Its chemical structure contributes to its limited ability to form favorable interactions with water molecules. For experimental purposes, it is often available as this compound sodium, a salt form which typically exhibits improved aqueous solubility compared to the free acid form.[4]

Q2: What is the recommended starting solvent for this compound?

For initial stock solutions, it is advisable to start with organic solvents in which hydrophobic compounds are generally more soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, or methanol.[5][6][7] For final dilutions into aqueous media for cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.

Q3: Can I heat the solution to improve solubility?

Gently warming the solution can increase the solubility of many compounds. However, it is essential to be cautious as excessive heat may degrade this compound. It is recommended to warm the solution to no more than 37-40°C and monitor for any signs of degradation. The solubility of similar compounds has been shown to increase with temperature.[8]

Q4: How does pH affect the solubility of this compound?

Adjusting the pH of the solution can significantly impact the solubility of ionizable compounds.[1][9] Since this compound is available as a sodium salt, its solubility in aqueous solutions may be influenced by pH. For the salt form, maintaining a neutral to slightly alkaline pH may be beneficial.

Troubleshooting Guide

If you are encountering solubility issues with this compound, consult the following table for potential solutions and troubleshooting steps.

IssuePotential CauseRecommended Solution
This compound precipitates out of solution upon dilution in aqueous media. The compound has low aqueous solubility, and the concentration in the final buffer is above its solubility limit.- Increase the concentration of the stock solution in organic solvent and use a smaller volume for dilution.- Use a co-solvent system. Prepare the final solution by adding the this compound stock solution to a mixture of the aqueous buffer and a water-miscible organic solvent (e.g., ethanol).- Investigate the use of solubilizing agents or cyclodextrins.
The compound does not fully dissolve in the initial organic solvent. The chosen solvent is not optimal for this compound, or the concentration is too high.- Try a different organic solvent such as DMSO, DMF, or a different alcohol.- Gently warm the solution while stirring.- Reduce the concentration of the stock solution.
Cloudiness or precipitation is observed after storing the stock solution. The compound is precipitating out of solution over time, possibly due to storage temperature.- Store stock solutions at the recommended temperature, typically -20°C or -80°C.- Before use, allow the stock solution to fully thaw at room temperature and vortex to ensure it is completely redissolved.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO) to the powder.

  • Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Volume Adjustment: Add more solvent to reach the final desired concentration.

  • Storage: Store the stock solution in an airtight container at -20°C or -80°C.

Visual Guides

Below are diagrams illustrating a general workflow for troubleshooting solubility and the mechanism of action of this compound.

experimental_workflow start Start: Undissolved this compound solvent Select Initial Solvent (e.g., DMSO, Ethanol) start->solvent dissolve Attempt to Dissolve (Vortex, Sonicate) solvent->dissolve check_sol Is it Soluble? dissolve->check_sol yes Yes check_sol->yes no No check_sol->no success Proceed with Experiment yes->success warm Gentle Warming (37°C) no->warm check_sol2 Is it Soluble? warm->check_sol2 yes2 Yes check_sol2->yes2 no2 No check_sol2->no2 yes2->success new_solvent Try Alternative Solvent (e.g., DMF) no2->new_solvent co_solvent Consider Co-solvent System or pH Adjustment no2->co_solvent new_solvent->dissolve fail Consult Literature for Advanced Solubilization Techniques co_solvent->fail

Caption: A workflow for troubleshooting this compound solubility.

moa_pathway This compound This compound inhibition This compound->inhibition hppd 4-hydroxyphenylpyruvate dioxygenase (HPPD) homogentisate Homogentisate hppd->homogentisate inhibition->hppd plastoquinone Plastoquinone & Tocopherol Biosynthesis homogentisate->plastoquinone tyrosine Tyrosine tyrosine->hppd p-hydroxyphenylpyruvate

Caption: Mechanism of action of this compound as an HPPD inhibitor.[10]

References

Technical Support Center: Optimizing Lancotrione Concentration for Herbicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lancotrione concentration for effective herbicide screening. Find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to support your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Poor solubility of this compound when preparing stock solutions. This compound, like other triketone herbicides, can have limited water solubility.Prepare a concentrated stock solution in an organic solvent such as Dimethylformamide (DMF) before diluting to the final aqueous concentration.[1] Ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system.
Inconsistent or no bleaching symptoms observed in susceptible plants. 1. Incorrect concentration range. 2. Insufficient light exposure. 3. Degradation of the herbicide.1. Perform a dose-response study to determine the optimal concentration range. Start with a broad range and narrow it down based on initial results. 2. The bleaching effect of HPPD inhibitors is light-dependent. Ensure plants are exposed to adequate light after treatment.[2] 3. Prepare fresh stock and working solutions. Store stock solutions appropriately, protected from light.
Phytotoxicity observed in resistant or control plants. 1. High concentration of the organic solvent in the final dilution. 2. Contamination of equipment.1. Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration. 2. Thoroughly clean all equipment used for preparing and applying the herbicide solutions.
Difficulty in quantifying the bleaching effect. Visual assessment can be subjective.Utilize image analysis software to quantify the bleached leaf area as a percentage of the total leaf area. This provides a more objective and quantitative measure of herbicidal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a triketone herbicide that acts as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD disrupts the carotenoid biosynthesis pathway, leading to the degradation of chlorophyll in the presence of light, which manifests as a characteristic "bleaching" or whitening of the plant tissues.[2][4][5]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited water solubility, it is recommended to first dissolve this compound (or its sodium salt) in an organic solvent like Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-100 mM).[1] This stock solution can then be diluted with a suitable aqueous buffer or growth medium containing a surfactant (e.g., 0.5% Tween-80) to achieve the desired final concentrations for your screening assay.[1] Always prepare fresh working solutions from the stock for each experiment.

Q3: What is a typical concentration range for initial screening of this compound?

A3: For initial in vitro or whole-plant screening assays, a broad concentration range is recommended to determine the effective dose. Based on data from other triketone herbicides like sulcotrione, a starting range could be from low nanomolar (nM) to high micromolar (µM) concentrations. For example, the EC50 value for sulcotrione on Lemna paucicostata was found to be 0.003 µM.[6] Therefore, a range of 0.001 µM to 100 µM would be a suitable starting point for a dose-response experiment.

Q4: What are the typical visual symptoms of this compound phytotoxicity?

A4: The primary symptom of this compound phytotoxicity is a distinct bleaching or whitening of the newly developing leaves and meristematic tissues.[2][7] This is a direct result of the inhibition of carotenoid biosynthesis, which leads to photo-oxidation of chlorophyll.[7] Affected plants will fail to develop new green tissue and will eventually die.

Q5: How can I quantify the herbicidal effect of this compound?

A5: The herbicidal effect can be quantified in several ways:

  • Visual Injury Rating: A qualitative assessment on a scale (e.g., 0-100%) where 0 is no injury and 100 is complete plant death.

  • Percent Bleaching: Quantify the percentage of bleached leaf area relative to the total leaf area, which can be done using image analysis software for greater accuracy.

  • Biomass Reduction: Measure the fresh or dry weight of the treated plants and compare it to untreated controls.

  • Growth Inhibition: For in vitro assays with algae or duckweed, measure the reduction in growth rate or cell density.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution of this compound and a series of working solutions for herbicide screening.

Materials:

  • This compound (or this compound-sodium salt)

  • Dimethylformamide (DMF)

  • Sterile deionized water

  • Tween-80

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare a 100 mM Stock Solution in DMF:

    • Calculate the mass of this compound needed to prepare the desired volume of a 100 mM solution (Molar mass of this compound: 444.88 g/mol ).

    • Under a chemical fume hood, accurately weigh the calculated amount of this compound and dissolve it in the appropriate volume of DMF.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution in a tightly sealed, light-protected container at -20°C.

  • Prepare a 1 mM Intermediate Stock Solution:

    • Perform a 1:100 dilution of the 100 mM stock solution in DMF. For example, add 10 µL of the 100 mM stock to 990 µL of DMF.

  • Prepare Working Solutions:

    • Prepare an aqueous solution containing 0.5% Tween-80.

    • Perform serial dilutions of the 1 mM intermediate stock solution into the aqueous Tween-80 solution to achieve the desired final concentrations for your experiment (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).

    • Ensure the final concentration of DMF in the working solutions is consistent across all treatments and below a level that causes phytotoxicity.

Protocol 2: Dose-Response Bioassay for this compound

Objective: To determine the effective concentration range and the EC50 (half-maximal effective concentration) of this compound on a target plant species.

Materials:

  • Seeds or seedlings of a susceptible plant species (e.g., Arabidopsis thaliana, Lemna paucicostata, or a target weed species).

  • Growth medium (e.g., agar plates, hydroponic solution, or soil).

  • This compound working solutions at various concentrations.

  • Control solution (aqueous solution with the same concentration of DMF and Tween-80 as the herbicide treatments).

  • Growth chamber or greenhouse with controlled light, temperature, and humidity.

  • Imaging system or tools for measuring biomass.

Procedure:

  • Plant Preparation:

    • Sow seeds on agar plates or in pots with soil and allow them to germinate and establish.

    • For aquatic plants like Lemna, place a known number of fronds in each well of a multi-well plate containing growth medium.

  • Herbicide Application:

    • Apply the prepared this compound working solutions and the control solution to the plants. For soil-grown plants, this can be a foliar spray or a soil drench. For agar plates or liquid cultures, the herbicide can be incorporated into the medium.

    • Use a randomized complete block design with at least three replicates for each concentration.

  • Incubation:

    • Place the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 16-hour photoperiod, 22°C).

  • Data Collection:

    • After a set period (e.g., 7-14 days), assess the herbicidal effect.

    • Record visual symptoms, particularly the degree of bleaching.

    • Measure quantitative parameters such as root length, fresh/dry weight, or the percentage of bleached leaf area.

  • Data Analysis:

    • Calculate the average and standard deviation for each treatment group.

    • Plot the response (e.g., percent inhibition of growth) against the logarithm of the this compound concentration.

    • Use a suitable statistical software to fit a dose-response curve (e.g., a four-parameter logistic model) and determine the EC50 value.

Data Presentation

Table 1: Example Dose-Response Data for a Triketone Herbicide (Sulcotrione) on Lemna paucicostata
Concentration (µM)Growth Inhibition (%)
0.000110
0.00135
0.003 50 (EC50) [6]
0.0175
0.195
1100

Note: This table presents hypothetical data based on the published EC50 value for sulcotrione to illustrate a typical dose-response relationship.

Visualizations

Lancotrione_Mode_of_Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required for Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Bleaching (Whitening) Chlorophyll->Bleaching Degradation leads to

Caption: Mode of action of this compound, an HPPD inhibitor.

Herbicide_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMF) Working_Solutions Prepare Serial Dilutions (in aqueous buffer + surfactant) Stock_Solution->Working_Solutions Treatment Apply Herbicide Treatments (including controls) Working_Solutions->Treatment Plant_Material Prepare Plant Material (seeds, seedlings, etc.) Plant_Material->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Collect Data (visual scoring, biomass, imaging) Incubation->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response EC50 Determine EC50 Value Dose_Response->EC50

Caption: Experimental workflow for herbicide screening.

References

Technical Support Center: Troubleshooting Lancotrione Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lancotrione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of this compound degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading much faster than expected. What are the potential causes?

A1: Rapid degradation of this compound in aqueous solutions can be attributed to several factors:

  • pH of the Solution: this compound, like other triketone herbicides, may be susceptible to hydrolysis, a chemical reaction with water that breaks down the molecule. The rate of hydrolysis can be significantly influenced by the pH of the solution. Basic or acidic conditions can catalyze the degradation process. It is crucial to control and monitor the pH of your aqueous solution throughout the experiment.

  • Exposure to Light: Photodegradation, the breakdown of molecules by light, is a common degradation pathway for many organic compounds, including herbicides.[1][2] If your experimental setup is not adequately shielded from light, especially UV radiation, you may observe accelerated degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation processes.[3] Ensure your experiments are conducted at a consistent and controlled temperature.

  • Presence of Catalysts: Trace amounts of metals or other impurities in your water or reagents can act as catalysts, speeding up degradation reactions. Using high-purity water and reagents is recommended.

  • Microbial Contamination: If your aqueous solution is not sterile, microbial activity can contribute to the degradation of this compound.[4]

Q2: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS). What could they be?

A2: The appearance of unknown peaks likely indicates the formation of degradation products. Based on the structure of this compound and the degradation pathways of similar triketone herbicides like sulcotrione and mesotrione, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the ether linkage or hydrolysis of the triketone moiety are possible hydrolytic degradation pathways.

  • Photolysis: Exposure to light can lead to the formation of various photoproducts through rearrangement or cleavage of the molecule.

  • Oxidation: Oxidative degradation can lead to hydroxylated derivatives or cleavage of the aromatic ring.[5]

To identify these unknown peaks, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are highly valuable for structural elucidation.[6]

Q3: How can I minimize the degradation of my this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, consider the following best practices:

  • Solvent Choice: While preparing aqueous solutions is necessary for many experiments, consider preparing high-concentration stock solutions in a stable organic solvent like acetonitrile or DMSO and storing them at low temperatures. Prepare aqueous working solutions fresh before each experiment.

  • Storage Conditions: Store stock solutions in amber vials to protect them from light and at a low temperature (e.g., -20°C) to slow down degradation kinetics.

  • pH Control: If an aqueous stock solution is necessary, buffer it to a pH where this compound exhibits maximum stability. This will likely be in the neutral pH range, but preliminary stability studies are recommended.

  • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates Between Experiments

Inconsistent results can be frustrating and compromise the validity of your data. Use the following guide to troubleshoot this issue.

Potential Cause Recommended Action
Variable pH Measure and record the pH of your solution at the beginning and end of each experiment. Use buffered solutions to maintain a constant pH.
Inconsistent Light Exposure Conduct all experiments in a light-controlled environment. Use amber glassware or cover your experimental setup with aluminum foil.
Temperature Fluctuations Use a temperature-controlled incubator or water bath to ensure a constant temperature throughout the experiment.
Inaccurate Solution Preparation Double-check all calculations and ensure accurate pipetting and weighing of this compound and other reagents.
Contaminated Reagents Use fresh, high-purity water and reagents for each experiment.
Issue 2: Poor Recovery of this compound from Aqueous Samples

Low recovery during sample preparation and analysis can lead to an overestimation of degradation.

Potential Cause Recommended Action
Adsorption to Container Walls Silanize your glassware to minimize adsorption. Alternatively, perform a recovery study by preparing a known concentration of this compound, storing it in the experimental container for a short period, and then quantifying the concentration.
Inefficient Extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the chosen solvent is appropriate for this compound and that the pH is optimized for extraction.
Degradation During Analysis If using LC-MS, ensure the mobile phase pH is compatible with this compound stability. Minimize the time samples spend in the autosampler.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Degradation Rate

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at different pH values.

  • Prepare Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Initiate Degradation Study: Spike the buffer solutions with the this compound stock solution to a final concentration of 1 mg/L. Ensure the volume of organic solvent is minimal (e.g., <0.1%) to avoid co-solvent effects.

  • Incubate Samples: Store the solutions in a temperature-controlled environment (e.g., 25°C) in the dark.

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect aliquots from each solution.

  • Sample Analysis: Immediately analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the line will give the pseudo-first-order degradation rate constant (k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Protocol 2: Investigation of Photodegradation

This protocol provides a framework for assessing the photodegradation of this compound.

  • Prepare Aqueous Solution: Prepare an aqueous solution of this compound (e.g., 1 mg/L) in high-purity water.

  • Experimental Setup:

    • Light Exposure: Place a portion of the solution in a quartz tube and expose it to a light source that simulates sunlight (e.g., a xenon lamp).

    • Dark Control: Wrap another portion of the solution in aluminum foil and place it alongside the light-exposed sample to serve as a dark control.

  • Incubate Samples: Maintain a constant temperature for both samples.

  • Sample Collection: Collect aliquots from both the light-exposed and dark control samples at various time points.

  • Sample Analysis: Analyze the concentration of this compound in all samples.

  • Data Analysis: Compare the degradation rate in the light-exposed sample to that in the dark control to determine the extent of photodegradation.

Visualizations

lancotrione_degradation_pathways This compound This compound hydrolysis Hydrolysis Products This compound->hydrolysis H₂O, pH photolysis Photodegradation Products This compound->photolysis Light (hν) oxidation Oxidation Products This compound->oxidation Oxidants

Caption: Inferred degradation pathways of this compound in aqueous solutions.

troubleshooting_workflow start Inconsistent Results Observed check_ph Verify pH Control start->check_ph check_light Assess Light Exposure check_ph->check_light pH Consistent resolve Problem Resolved check_ph->resolve pH Inconsistent -> Adjust check_temp Monitor Temperature Stability check_light->check_temp Light Controlled check_light->resolve Light Variable -> Shield check_prep Review Solution Preparation check_temp->check_prep Temp Stable check_temp->resolve Temp Fluctuates -> Control check_prep->resolve Error Found -> Correct consult Consult Further check_prep->consult No Obvious Error

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Lancotrione Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding lancotrione and its potential for cross-reactivity in immunoassays. As this compound is a relatively new molecule, specific immunoassay kits and corresponding cross-reactivity data are not yet widely available. This guide leverages data from structurally similar compounds to provide researchers, scientists, and drug development professionals with a framework for anticipating and troubleshooting potential cross-reactivity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a recently developed herbicide that was first announced in 2016 and commercialized in 2019.[1][2] It belongs to the triketone class of herbicides.[3] Like other herbicides in this class, its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial for plastoquinone and tocopherol biosynthesis in plants.[4][5] Inhibition of HPPD leads to the bleaching of leaves and ultimately, plant death.[3][5]

Q2: Are there specific immunoassays available for this compound?

Due to its recent introduction, commercially available immunoassay kits specifically designed for the quantitative determination of this compound are not yet common. Researchers may need to develop and validate their own assays or adapt existing kits for other triketone herbicides.

Q3: What is immunoassay cross-reactivity?

Immunoassay cross-reactivity is the phenomenon where a substance other than the target analyte binds to the antibodies used in the assay, leading to an inaccurate measurement. This occurs when the cross-reacting substance has a chemical structure similar enough to the target analyte to be recognized by the antibodies. In the context of a this compound immunoassay, this would mean that other structurally related compounds, if present in the sample, could generate a signal and lead to an overestimation of the this compound concentration.

Q4: Is this compound likely to show cross-reactivity with other compounds?

While specific data for this compound is limited, studies on other triketone herbicides indicate a potential for cross-reactivity with structurally similar compounds. For instance, in a fluoroimmunoassay developed for the triketone herbicide mesotrione, significant cross-reactivity was observed with sulcotrione, another member of the same class.

Troubleshooting Guide

Issue 1: Higher-than-expected concentrations of this compound detected in samples.

  • Potential Cause: Cross-reactivity with other triketone herbicides or their metabolites present in the sample.

  • Troubleshooting Steps:

    • Identify Potential Cross-Reactants: Review the sample history to determine if other triketone herbicides, such as mesotrione or sulcotrione, may be present.

    • Structural Comparison: Analyze the chemical structures of this compound and potential cross-reactants. A higher degree of structural similarity increases the likelihood of cross-reactivity.

    • Perform a Cross-Reactivity Study: Test the response of your immunoassay to potentially cross-reacting compounds by running serial dilutions of these compounds in the assay.

    • Sample Clean-up: If cross-reactivity is confirmed, consider implementing a sample clean-up procedure, such as solid-phase extraction (SPE), to remove the interfering compounds prior to analysis.

    • Confirmation with an Orthogonal Method: Confirm your immunoassay results using a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides higher selectivity.

Issue 2: Inconsistent results between different sample matrices.

  • Potential Cause: Matrix effects, where components of the sample matrix (e.g., soil extracts, plant tissues, water contaminants) interfere with the antibody-antigen binding.

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for matrix effects.

    • Sample Dilution: Dilute your samples to reduce the concentration of interfering matrix components.

    • Spike and Recovery Experiment: Fortify a blank matrix with a known concentration of this compound and measure the recovery to assess the extent of matrix interference.

Data on Triketone Herbicide Cross-Reactivity

The following table summarizes cross-reactivity data from an immunoassay developed for mesotrione. This data is presented to illustrate the potential for cross-reactivity among triketone herbicides and should be considered when developing or troubleshooting an assay for this compound.

CompoundChemical ClassCross-Reactivity (%)
MesotrioneTriketone Herbicide100
SulcotrioneTriketone Herbicide23
FomesafenHerbicide<0.05
ProsulfocarbHerbicide<0.05
FluazinamFungicide<0.05
1,2-CyclohexanedioneKetone<0.05
1,3-CyclohexanedioneKetone<0.05
2-Acetyl-1,3-cyclohexanedioneKetone<0.05

Data adapted from a study on a solid-phase fluoroimmunoassay for mesotrione.[6][7]

Structural Comparison of Triketone Herbicides

Below are the chemical structures of this compound, mesotrione, and sulcotrione. The shared core structure, particularly the cyclohexane-1,3-dione moiety, is a key factor in potential antibody recognition and cross-reactivity.

  • This compound:

    • IUPAC Name: 2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione[8]

  • Mesotrione:

    • IUPAC Name: 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione[6]

  • Sulcotrione:

    • IUPAC Name: 2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione[8]

Experimental Protocols

Protocol 1: General Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) that can be adapted to assess the cross-reactivity of a this compound immunoassay with other compounds. This type of assay is well-suited for the detection of small molecules like herbicides.

Materials:

  • High-binding 96-well microplate

  • This compound standard

  • Potential cross-reacting compounds

  • Anti-lancotrione primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating antigen (e.g., a this compound-protein conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of the coating antigen at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, prepare serial dilutions of the this compound standard and the potential cross-reacting compounds. Add a fixed amount of the anti-lancotrione primary antibody to each dilution and incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the standard/cross-reactant-antibody mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three to five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody at an optimized dilution to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate four to five times with wash buffer.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. The concentration of the cross-reactant that causes a 50% reduction in the signal (IC50) is used to calculate the percent cross-reactivity relative to the target analyte (this compound).

    • % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD catalyzed by HGA Homogentisate Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids required for Photosynthesis Photosynthesis Carotenoids->Photosynthesis protects chlorophyll in This compound This compound (HPPD Inhibitor) This compound->HPPD inhibits HPPD->HGA

Caption: Mechanism of action of this compound as an HPPD inhibitor.

Competitive_ELISA_Workflow cluster_well Microplate Well Coating 1. Coating Antigen Immobilized on Well Binding 3. Binding to Coated Antigen Analyte This compound (Analyte) Competition 2. Competition for Antibody Binding Analyte->Competition CrossReactant Potential Cross-Reactant CrossReactant->Competition Antibody Primary Antibody Antibody->Competition Competition->Binding Wash1 4. Wash Step Binding->Wash1 SecondaryAb 5. Add Enzyme-Linked Secondary Antibody Wash1->SecondaryAb Wash2 6. Wash Step SecondaryAb->Wash2 Substrate 7. Add Substrate Wash2->Substrate Signal 8. Color Development (Signal Generation) Substrate->Signal

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Cross_Reactivity_Logic Start High Signal/ Inaccurate Result CheckCrossReactivity Is Cross-Reactivity Suspected? Start->CheckCrossReactivity IdentifyCompounds Identify Structurally Similar Compounds CheckCrossReactivity->IdentifyCompounds Yes End Accurate Result CheckCrossReactivity->End No, check matrix effects PerformAssay Run Cross-Reactivity Assay with Pure Compounds IdentifyCompounds->PerformAssay AnalyzeData Calculate % Cross-Reactivity PerformAssay->AnalyzeData SignificantCR Significant Cross-Reactivity? AnalyzeData->SignificantCR OptimizeAssay Optimize Assay Conditions (e.g., Antibody Dilution) SignificantCR->OptimizeAssay Yes SampleCleanup Implement Sample Cleanup (e.g., SPE) SignificantCR->SampleCleanup Yes UseOrthogonalMethod Confirm with Orthogonal Method (e.g., LC-MS/MS) SignificantCR->UseOrthogonalMethod Yes NoCR No Significant Cross-Reactivity SignificantCR->NoCR No OptimizeAssay->End SampleCleanup->End UseOrthogonalMethod->End NoCR->End

Caption: Logical workflow for troubleshooting cross-reactivity.

References

Technical Support Center: Navigating Lancotrione Interference in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lancotrione, a next-generation tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential interference of this compound in metabolic studies.

Hypothetical Profile of this compound

To provide context for the troubleshooting guides, we will operate under the following assumed metabolic profile for this compound:

  • Primary Metabolism: Primarily metabolized by Cytochrome P450 3A4 (CYP3A4).

  • Secondary Metabolism: Minor metabolic pathways involving CYP2C9 and UDP-glucuronosyltransferases (UGTs).

  • Transporter Interaction: Substrate and moderate inhibitor of P-glycoprotein (P-gp).

  • Known Interactions: Potent competitive inhibitor of CYP2D6.[1] Its primary metabolite, M1, has been observed to be reactive and may cause analytical interference.

Troubleshooting Guides

Scenario 1: Unexpected Inhibition of a Co-administered Drug's Metabolism in vitro

Issue: You observe a significant decrease in the metabolism of a co-administered drug (a known CYP2D6 substrate) when incubated with this compound in human liver microsomes.

Troubleshooting Workflow:

A Start: Unexpected Inhibition Observed B Confirm CYP2D6 Inhibition (IC50 Assay) A->B Hypothesis: This compound is a CYP2D6 inhibitor C Determine Inhibition Mechanism (Ki and kinact/KI studies) B->C IC50 < 1 µM D Evaluate Contribution of This compound Metabolites C->D Competitive or Mechanism-Based? E Assess Impact on Other CYPs (CYP Panel Screening) D->E Metabolite M1 shows inhibitory activity F Refine in vivo Study Design E->F Minimal off-target CYP inhibition G End: Mitigation Strategy Implemented F->G

Caption: Workflow for troubleshooting unexpected CYP inhibition.

Detailed Experimental Protocol: CYP2D6 Inhibition IC50 Assay

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • CYP2D6 substrate (e.g., Dextromethorphan)

    • NADPH regenerating system

    • This compound stock solution (in DMSO)

    • Control inhibitor (e.g., Quinidine)

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Acetonitrile with internal standard for quenching

  • Procedure:

    • Prepare a series of this compound dilutions (e.g., 0.01 µM to 100 µM).

    • In a 96-well plate, combine HLMs, incubation buffer, and the CYP2D6 substrate.

    • Add the this compound dilutions or control inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the determined linear time of reaction (e.g., 15 minutes).

    • Stop the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite (e.g., Dextrorphan) using a validated LC-MS/MS method.[2]

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

ParameterDescriptionTypical Value for Strong Inhibitor
IC50 Concentration of an inhibitor required to reduce enzyme activity by 50%.< 1 µM
Scenario 2: Analytical Interference in LC-MS/MS Quantification

Issue: You observe a suppression or enhancement of the analytical signal for a co-administered drug or its metabolite in the presence of this compound.[2]

Troubleshooting Workflow:

A Start: Signal Suppression/Enhancement B Assess Matrix Effects (Post-column infusion) A->B Hypothesis: Ion suppression/enhancement C Evaluate Internal Standard Performance B->C Matrix effect confirmed D Optimize Chromatographic Separation C->D Internal standard also affected E Modify Sample Preparation D->E Co-elution of interfering species F Confirm Method Specificity E->F Improved separation achieved G End: Reliable Quantification Achieved F->G

Caption: Decision tree for addressing analytical interference.

Detailed Experimental Protocol: Post-Column Infusion for Matrix Effect Assessment

  • Setup:

    • LC-MS/MS system.

    • A 'T' junction is placed between the LC column and the mass spectrometer ion source.

    • A syringe pump infuses a standard solution of the analyte of interest at a constant flow rate into the 'T' junction.

  • Procedure:

    • Begin infusing the analyte standard solution to obtain a stable baseline signal.

    • Inject a blank, extracted matrix sample (e.g., plasma from a vehicle-treated animal).

    • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline signal indicates ion suppression at that retention time.

    • A rise in the baseline signal indicates ion enhancement.

    • This allows for the identification of regions in the chromatogram where matrix effects are most pronounced.

Mitigation Strategies for Analytical Interference

StrategyDescription
Chromatographic Optimization Modify the mobile phase, gradient, or use a different column chemistry to separate the analyte from interfering components.
Sample Preparation Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
Stable Isotope-Labeled Internal Standard Use a stable isotope-labeled internal standard that will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: How can I predict the potential for this compound to cause drug-drug interactions (DDIs) in vivo?

A1: In vitro data, such as CYP inhibition IC50 values, can be used to predict the likelihood of in vivo DDIs.[3] If the calculated maximum unbound plasma concentration of this compound in vivo is expected to be significantly higher than its in vitro IC50 for a particular CYP enzyme, there is a higher risk of a clinical DDI.[4] Regulatory agencies like the FDA provide guidance on these calculations.[5]

Q2: What are the best practices for assessing time-dependent inhibition (TDI) of CYPs by this compound?

A2: To assess TDI, a pre-incubation of this compound with human liver microsomes and NADPH is required to allow for the formation of any reactive metabolites that may irreversibly bind to and inactivate the enzyme.[1][6] The remaining enzyme activity is then measured. A shift in the IC50 value after pre-incubation is indicative of TDI.[7]

Q3: My cell-based assay shows unexpected changes in a signaling pathway after treatment with this compound that are inconsistent with its known target. What could be the cause?

A3: This could be due to off-target effects of this compound.[8] It is recommended to perform a broader kinase panel screening to identify potential off-target interactions. Additionally, using structurally distinct inhibitors of the same primary target can help to confirm that the observed phenotype is due to on-target, rather than off-target, activity.

Hypothetical Signaling Pathway Affected by this compound Off-Target Effect:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Primary Target Kinase Receptor->TargetKinase OffTargetKinase Off-Target Kinase Receptor->OffTargetKinase This compound This compound This compound->TargetKinase This compound->OffTargetKinase DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 TranscriptionFactor Transcription Factor DownstreamEffector1->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: this compound's primary and potential off-target inhibition.

Q4: Are there specific considerations for preclinical species selection when studying this compound's metabolism?

A4: Yes, it is crucial to conduct cross-species metabolite profiling to ensure that the animal models used in toxicology studies are exposed to all major human metabolites of this compound.[9] If a major human metabolite is not formed in the selected animal species, that species may not be appropriate for safety assessment.[9]

Comparative Metabolite Formation (Hypothetical Data)

MetaboliteHumanRatDogMonkey
M1 (Oxidative) +++++++++
M2 (Glucuronide) ++++++++
M3 (Human Specific) +---

(+++ High, ++ Moderate, + Low, - Not Detected)

References

Enhancing the selectivity of Lancotrione in mixed weed populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lancotrione. Our aim is to help you enhance the selectivity of this herbicide in mixed weed populations during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective herbicide belonging to the triketone class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][2] Its primary use is for the control of grassy and broadleaf weeds in rice cultivation.[1][2] The mode of action involves the inhibition of the HPPD enzyme, which is crucial in the plant's tyrosine catabolism pathway.[1][3] By blocking this enzyme, this compound prevents the formation of homogentisic acid, a precursor for essential molecules like plastoquinone and tocopherols (Vitamin E).[1][4] The depletion of plastoquinone disrupts carotenoid biosynthesis, leading to the destruction of chlorophyll and resulting in the characteristic bleaching or whitening of susceptible weeds.[1][3]

Q2: What are the typical symptoms of this compound injury on susceptible weeds?

Susceptible weeds treated with this compound will typically exhibit bleaching or whitening of the foliage, starting with the new growth. This is a direct result of chlorophyll degradation due to the lack of carotenoid protection.[1][3] Stunting of growth is also a common symptom. These symptoms usually become visible within a few days to a week after application, depending on environmental conditions and the weed's growth rate.

Q3: Why is this compound selective for rice?

The selectivity of this compound in rice is primarily due to differential metabolism. Rice plants can rapidly metabolize this compound into non-toxic compounds, a process that is much slower in susceptible weed species.[5][6] This rapid detoxification prevents the herbicide from accumulating to phytotoxic levels in the crop.

Q4: Can I tank-mix this compound with other herbicides?

Yes, tank-mixing this compound with other herbicides can be an effective strategy to broaden the weed control spectrum and manage herbicide resistance.[7][8] However, it is crucial to be aware of potential antagonism or synergism between the mixed products.[9][10] Antagonism can reduce the efficacy of one or both herbicides, while synergism might enhance weed control but could also increase the risk of crop injury. Always perform a jar test to check for physical compatibility before mixing in the spray tank.[11][12]

Troubleshooting Guide

Problem 1: Poor weed control despite this compound application.

Possible Cause Troubleshooting Steps
Weed Resistance Confirm if the targeted weed species has known resistance to HPPD inhibitors.[7][8] Consider rotating or tank-mixing with a herbicide that has a different mode of action.
Application Timing This compound is most effective on small, actively growing weeds. Applications to larger, more mature weeds may result in reduced efficacy.[8]
Incorrect Application Rate Ensure that the application rate is appropriate for the target weed species and their growth stage. Using rates that are too low can lead to poor control.[8]
Environmental Conditions Factors such as high temperatures, drought, or excessive rainfall after application can negatively impact herbicide uptake and performance.[13]
Improper Adjuvant Use The absence or use of an incorrect adjuvant can lead to poor spray retention and absorption by the weeds.[14][15]
Soil Organic Matter For soil-applied herbicides, high organic matter content can bind the herbicide, reducing its availability for weed uptake.[2][10][16][17][18]

Problem 2: Observed crop injury (phytotoxicity) in rice after this compound application.

Possible Cause Troubleshooting Steps
Incorrect Application Rate Applying this compound at rates higher than recommended can overwhelm the rice plant's metabolic detoxification capacity, leading to injury.[19]
Sensitive Rice Variety Some rice varieties may be more sensitive to this compound than others.[19] If possible, test on a small scale before treating a large area.
Environmental Stress Rice plants under stress from factors like extreme temperatures, waterlogging, or nutrient deficiencies may be more susceptible to herbicide injury.
Tank-Mix Antagonism/Synergism Certain tank-mix partners can increase the phytotoxicity of this compound to rice. Always consult compatibility charts and conduct a jar test.[12][20][21][22]
Adjuvant Effects Some adjuvants, particularly oil-based ones, can enhance herbicide uptake in both weeds and crops, potentially leading to crop injury under certain conditions.[14][23]
Application at a Sensitive Growth Stage Applying herbicides at sensitive growth stages of the crop can increase the risk of phytotoxicity.[19]

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine this compound Efficacy

This protocol is designed to determine the effective dose of this compound required to control specific weed species.

  • Plant Material: Grow the target weed species (e.g., Echinochloa crus-galli, Scirpus juncoides) and a tolerant rice variety in separate pots under controlled greenhouse conditions.

  • Herbicide Application: Prepare a series of this compound concentrations. A typical dose-response experiment would include an untreated control and at least 5-7 herbicide concentrations, including the recommended field rate, as well as rates above and below it.

  • Treatment: Apply the different this compound doses to the weeds and rice at the 2-3 leaf stage using a laboratory spray chamber to ensure uniform application.

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop injury using a 0-100% scale (0 = no effect, 100 = complete kill/necrosis). Also, harvest the above-ground biomass of both weeds and rice, and record the fresh and dry weights.

  • Data Analysis: Use the collected data to generate dose-response curves and calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each weed species and the rice variety.[13][24][25]

Protocol 2: Assessing this compound Selectivity in Different Rice Varieties

This protocol helps to evaluate the tolerance of various rice cultivars to this compound.

  • Plant Material: Grow several rice varieties of interest in pots in a greenhouse.

  • Herbicide Application: Apply this compound at the recommended field rate (1X) and twice the recommended rate (2X) to the rice plants at the 2-3 leaf stage. Include an untreated control for each variety.

  • Data Collection:

    • Visual Phytotoxicity Assessment: At 3, 7, 14, and 21 DAT, visually rate the phytotoxicity symptoms (stunting, chlorosis, necrosis) on a scale of 0-10 (0 = no injury, 10 = plant death).[9]

    • Physiological Measurements: At 7 and 14 DAT, measure physiological parameters such as chlorophyll content and chlorophyll fluorescence to quantify the impact on photosynthesis.

    • Biomass Measurement: At 21 DAT, harvest the shoots and roots, and measure their fresh and dry weights.

  • Data Analysis: Compare the visual injury ratings, physiological data, and biomass measurements between the treated and untreated plants for each rice variety to determine their relative tolerance to this compound.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Key Weeds and Rice

Weed/Crop SpeciesGR50 (g a.i./ha)
Echinochloa crus-galli (Barnyardgrass)35
Scirpus juncoides (Japanese bulrush)25
Oryza sativa (Rice - tolerant variety)> 200

Note: This table presents hypothetical data for illustrative purposes. Actual GR50 values should be determined experimentally.

Table 2: Example of a Visual Phytotoxicity Rating Scale for Rice

Rating% InjuryDescription
00No visible effect
11-10Slight stunting or discoloration
211-20Mild stunting and/or chlorosis
321-30Moderate stunting, noticeable chlorosis
431-40Significant stunting, chlorosis, some necrosis
541-50Severe stunting, widespread chlorosis and necrosis
.........
10100Plant death

Visualizations

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Substrate Homogentisic_Acid Homogentisic Acid HPPD->Homogentisic_Acid Catalysis Plastoquinone Plastoquinone Homogentisic_Acid->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisic_Acid->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching/ Whitening Chlorophyll->Bleaching Degradation (without carotenoids) This compound This compound This compound->HPPD Inhibition

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data_collection Data Collection cluster_analysis Data Analysis Plant_Material Select Rice Varieties & Weed Species Potting Potting and Growth in Greenhouse Plant_Material->Potting Application Spray Application at 2-3 Leaf Stage Potting->Application Herbicide_Prep Prepare this compound Dose Range Herbicide_Prep->Application Visual_Assessment Visual Injury Rating (3, 7, 14, 21 DAT) Application->Visual_Assessment Physiological_Measurement Chlorophyll Content & Fluorescence (7, 14 DAT) Application->Physiological_Measurement Biomass_Measurement Biomass Harvest (21 DAT) Application->Biomass_Measurement Dose_Response Generate Dose-Response Curves (GR50) Visual_Assessment->Dose_Response Biomass_Measurement->Dose_Response Selectivity_Index Calculate Selectivity Index Dose_Response->Selectivity_Index

Caption: Workflow for assessing this compound selectivity and efficacy.

References

Technical Support Center: Mitigating Lancotrione Phytotoxicity in Sensitive Rice Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phytotoxicity with the herbicide lancotrione in sensitive rice (Oryza sativa) cultivars.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the typical symptoms of phytotoxicity in sensitive rice?

A1: this compound is a post-emergence herbicide belonging to the triketone class. Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photo-oxidation.[1][3] In sensitive rice cultivars, this leads to a characteristic "bleaching" of new leaves, where they appear white or chlorotic.[2] Other common symptoms of phytotoxicity include:

  • Stunting of the plant

  • Reduced biomass accumulation

  • General chlorosis (yellowing)

  • In severe cases, plant death.[4]

Q2: Why are some rice cultivars sensitive to this compound while others are tolerant?

A2: The primary difference between sensitive and tolerant rice cultivars lies in their ability to metabolize and detoxify the herbicide. Tolerant cultivars can more rapidly break down the active this compound molecule into non-toxic byproducts. This metabolic detoxification is often carried out by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[5] Sensitive cultivars may have lower constitutive levels of these enzymes or possess alleles of these genes that are less effective at metabolizing this compound.

Q3: What are herbicide safeners and how can they mitigate this compound phytotoxicity?

A3: Herbicide safeners are chemical agents applied in conjunction with a herbicide to protect the crop from injury without reducing the herbicide's efficacy on target weeds.[6] Safeners work by stimulating the plant's own defense and detoxification mechanisms.[7] They induce the expression of genes encoding for detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450s.[5][8][9] This enhanced enzymatic activity allows the rice plant to metabolize the this compound more quickly, preventing the herbicide from reaching concentrations that cause phytotoxicity.[6] For HPPD inhibitors like this compound, safeners such as isoxadifen-ethyl and cloquintocet-mexyl have been shown to be effective in grass crops like rice.[10][11]

Q4: Can environmental conditions influence the severity of this compound phytotoxicity?

A4: Yes, environmental conditions can significantly impact the severity of herbicide phytotoxicity. Factors that stress the rice plant can make it more susceptible to herbicide injury. These may include:

  • Temperature: High temperatures can increase herbicide uptake and activity, potentially leading to greater injury.

  • Soil Moisture: Saturated or overly dry soil conditions can stress the rice plant and affect its ability to metabolize the herbicide.

  • Light Intensity: High light intensity can exacerbate the bleaching symptoms caused by HPPD inhibitors, as the unprotected chlorophyll is more rapidly destroyed.

It is crucial to apply this compound under optimal growing conditions to minimize the risk of phytotoxicity.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Severe bleaching and stunting in a known tolerant rice cultivar. 1. Incorrect this compound application rate (overdose).2. Application at a sensitive growth stage.3. Unfavorable environmental conditions (e.g., high temperature, water stress).4. Contamination of spray equipment.1. Verify all calculations and equipment calibration for the application rate.2. Review the experimental protocol to ensure application was performed at the correct growth stage.3. Monitor and record environmental conditions during and after application. If possible, conduct experiments under controlled environmental conditions.4. Ensure thorough cleaning of all application equipment before use.
Variability in phytotoxicity symptoms across replicates of the same treatment. 1. Uneven herbicide application.2. Inconsistent environmental conditions across the experimental area.3. Genetic variability within the rice cultivar.1. Ensure the spray nozzle provides a uniform spray pattern and that the application speed is consistent.2. Use a randomized complete block design for experiments to account for environmental gradients.3. Use certified seed from a single, uniform lot to minimize genetic variability.
Safener application does not reduce phytotoxicity symptoms. 1. Inappropriate safener or application rate.2. Incorrect timing of safener application relative to herbicide application.3. The rice cultivar may not be responsive to the specific safener used.1. Confirm that the chosen safener (e.g., isoxadifen-ethyl, cloquintocet-mexyl) is appropriate for HPPD inhibitors in rice. Conduct a dose-response experiment to determine the optimal safener rate.2. Safeners are most effective when applied before or simultaneously with the herbicide. For seed-applied safeners, ensure proper seed treatment.3. Test alternative safeners or consider that the cultivar's detoxification pathways may not be induced by the chosen safener.
Reduced weed control when a safener is used. 1. The safener may be enhancing the metabolism of the herbicide in the target weed species.1. This is a known, but less common, phenomenon.[12] Confirm the identity of the weed species and review literature for any known safener-induced resistance. Consider alternative weed management strategies if this is the case.

Section 3: Data Presentation

Table 1: Visual Phytotoxicity Rating Scale for Herbicides in Rice

This table provides a standardized scale for visually assessing the level of injury to rice plants following herbicide application.[13][14][15]

Rating Score Percentage Injury (%) Description of Symptoms
00No visible effect on the plant.
11-10Slight stunting or very minor, transient chlorosis/bleaching on new leaves.
211-20Mild stunting and/or noticeable chlorosis/bleaching on a small portion of new growth.
321-30Obvious stunting; chlorosis/bleaching is more widespread on new leaves.
431-40Significant stunting and/or severe bleaching of new growth; some older leaves may be affected.
541-50Plant is clearly injured; growth is significantly inhibited; bleaching is prominent.
651-60Severe injury; plant is unlikely to fully recover; extensive bleaching and necrosis may be present.
761-70Very severe injury; plant is showing signs of dying.
871-80Most of the plant is necrotic or severely bleached.
981-99Plant is nearly dead.
10100Plant is completely dead.

Table 2: Hypothetical Dose-Response Data for this compound Phytotoxicity and Safener Efficacy

This compound Rate (g a.i./ha) Sensitive Cultivar Injury (%) (No Safener) Sensitive Cultivar Injury (%) (with Isoxadifen-ethyl at 25 g a.i./ha) Tolerant Cultivar Injury (%) (No Safener)
0000
15255<5
305015<5
60803510
120956020

Section 4: Experimental Protocols

Protocol 1: Greenhouse Assay for Assessing this compound Phytotoxicity and Safener Efficacy

Objective: To quantify the phytotoxic effects of this compound on sensitive rice cultivars and to evaluate the efficacy of a chemical safener in mitigating this injury under controlled conditions.

Materials:

  • Seeds of sensitive and tolerant rice cultivars.

  • Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.

  • This compound herbicide formulation.

  • Safener formulation (e.g., isoxadifen-ethyl).

  • Research track sprayer calibrated to deliver a known spray volume.

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Chlorophyll meter (e.g., SPAD-502).

  • Drying oven and analytical balance.

Methodology:

  • Planting and Growth:

    • Sow 5-7 seeds of each rice cultivar per pot at a depth of 1-2 cm.

    • Thin seedlings to 3-4 uniform plants per pot after emergence.

    • Grow plants in a greenhouse or growth chamber under conditions optimal for rice (e.g., 28°C/22°C day/night, 14-hour photoperiod).

    • Water plants as needed to maintain adequate soil moisture.

  • Treatment Application:

    • Apply treatments when rice plants reach the 2-3 leaf stage.

    • Prepare herbicide and safener solutions according to the desired application rates. If testing a tank-mix, prepare the herbicide and safener in the same solution. If testing a seed treatment, apply the safener to the seeds before planting.

    • Calibrate the research track sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Apply the treatments to the respective pots. Include an untreated control for each cultivar.

  • Data Collection:

    • Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity using the rating scale in Table 1.

    • Chlorophyll Content: At 14 DAT, measure the chlorophyll content of the youngest fully expanded leaf of three plants per pot using a chlorophyll meter.[16]

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants in each pot. Place the biomass in paper bags and dry in an oven at 70°C for 72 hours. Record the dry weight.

  • Data Analysis:

    • Analyze data using analysis of variance (ANOVA).

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Dose-response curves can be generated using a suitable non-linear regression model to calculate the dose required to cause 50% injury (I50) or 50% growth reduction (GR50).[17][18]

Section 5: Visualizations

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism & Carotenoid Biosynthesis cluster_inhibitor Herbicide Action Tyrosine Tyrosine HPyr 4-Hydroxyphenyl- pyruvate (HPPA) Tyrosine->HPyr HGA Homogentisate (HGA) HPyr->HGA PQ Plastoquinone HGA->PQ Tocopherol Tocopherols (Vitamin E) HGA->Tocopherol Phytoene Phytoene PQ->Phytoene Cofactor for Phytoene Desaturase Carotenoids Carotenoids Phytoene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation Bleaching Bleaching Symptoms PhotoOxidation->Bleaching This compound This compound (HPPD Inhibitor) HPPD_Enzyme HPPD Enzyme This compound->HPPD_Enzyme Inhibits HPPD_Enzyme:e->HPyr:e

Caption: Mechanism of this compound phytotoxicity via HPPD inhibition.

Safener_Mechanism cluster_safener_action Safener-Induced Detoxification cluster_herbicide_detox Herbicide Metabolism Safener Safener (e.g., Isoxadifen-ethyl) Signal Signal Transduction Pathway Safener->Signal Gene_Induction Induction of Detoxification Genes (e.g., GSTs, P450s) Signal->Gene_Induction Enzymes Increased Synthesis of Detoxification Enzymes (GSTs, P450s) Gene_Induction->Enzymes Metabolism Enhanced Metabolic Detoxification Enzymes->Metabolism Catalyzes Lancotrione_In This compound (Active Herbicide) Lancotrione_In->Metabolism Lancotrione_Out Non-toxic Metabolites Metabolism->Lancotrione_Out

Caption: General mechanism of herbicide safener action in rice.

Experimental_Workflow start Start: Select Rice Cultivars (Sensitive & Tolerant) prep Seed Preparation: - No Safener - Safener Seed Treatment start->prep plant Sow Seeds in Pots & Grow to 2-3 Leaf Stage prep->plant treat Apply this compound Treatments (Dose-Response) plant->treat assess Assess Phytotoxicity (7, 14, 21 DAT) treat->assess collect Collect Data: - Visual Injury Rating - Chlorophyll Content - Biomass (Dry Weight) assess->collect analyze Statistical Analysis (ANOVA, Regression) collect->analyze end End: Determine Safener Efficacy & Cultivar Tolerance analyze->end

Caption: Experimental workflow for evaluating this compound phytotoxicity.

References

Technical Support Center: Optimizing Lancotrione Herbicidal Activity Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the herbicidal activity of Lancotrione by adjusting the pH of the spray solution. This compound, a triketone herbicide, functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for plastoquinone and tocopherol biosynthesis in susceptible plants.[1] The efficacy of many herbicides, including those in the triketone class, can be significantly influenced by the pH of the spray solution, which affects the stability and absorption of the active ingredient.

Troubleshooting Guide: pH-Related Efficacy Issues

This guide addresses common problems encountered during experiments with this compound that may be related to the pH of the spray solution.

Issue Potential Cause Troubleshooting Steps
Reduced Herbicidal Efficacy Alkaline Hydrolysis: this compound, like many pesticides, may be susceptible to degradation in alkaline (high pH) water. This chemical breakdown, known as alkaline hydrolysis, can reduce the amount of active ingredient available to control the target weeds.[2][3]1. Measure the pH of your water source: Use a calibrated pH meter to determine the initial pH of the water used to prepare the spray solution. 2. Adjust the pH to a slightly acidic range: If the pH is above 7.0, add a pH adjuster (acidifier) to lower it to a target range of 4.0-6.0. Citric acid is a commonly used and effective acidifier.[4][5] 3. Apply the spray solution promptly: To minimize degradation, apply the prepared this compound solution as soon as possible after mixing.[5]
Inconsistent Weed Control Variable Water Source pH: The pH of water sources can fluctuate, leading to inconsistent spray solution characteristics and variable herbicidal performance.1. Test the pH before each experiment: Do not assume the pH of your water source is constant. 2. Use a buffering agent: Incorporate a buffering agent into your spray solution to resist pH changes and maintain it within the optimal range.
Poor Absorption by Weeds Suboptimal pH for Foliar Uptake: The charge of the herbicide molecule can be affected by pH, which in turn influences its ability to penetrate the waxy cuticle of plant leaves. For some triketone herbicides, a lower pH can enhance absorption.[4]1. Lower the spray solution pH: Adjust the pH to the lower end of the recommended range (e.g., pH 4.0-5.0). 2. Include a suitable adjuvant: A methylated seed oil (MSO) adjuvant, in combination with a lower pH, has been shown to improve the efficacy of the related triketone herbicide, sulcotrione.[4]
Tank Mix Incompatibility pH-Dependent Antagonism: When tank-mixing this compound with other pesticides or adjuvants, the pH of the final solution can affect the stability and activity of all components, potentially leading to reduced efficacy or crop injury.1. Consult product labels: Always check the labels of all tank-mix partners for any specific pH requirements or restrictions. 2. Perform a jar test: Before mixing a full batch, conduct a small-scale jar test to check for physical compatibility (e.g., precipitation, separation) at the desired pH. 3. Follow the correct mixing order: Generally, water conditioners and pH adjusters should be added to the tank first, followed by the different pesticide formulations in the recommended order (e.g., dispersible granules, wettable powders, then liquids).[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound spray solutions?

While specific studies on this compound are limited, research on the closely related triketone herbicide sulcotrione suggests that a lower pH can enhance efficacy. A study demonstrated that adjusting the spray solution to a pH of 4.0 , in combination with a methylated seed oil (MSO) adjuvant, significantly improved weed control.[4] Generally, for many pesticides, a slightly acidic pH range of 5.0 to 6.0 is considered optimal for stability and to prevent alkaline hydrolysis.[3][5]

Q2: How does pH affect the stability of this compound?

Q3: Can I use adjuvants to modify the pH of my this compound spray solution?

Yes, certain adjuvants, known as pH adjusters or buffering agents , are specifically designed for this purpose.[8] Acidifiers, such as those containing citric acid, can be used to lower the pH of the spray solution.[5] It is crucial to select an adjuvant that is compatible with this compound and to follow the manufacturer's recommended rates. Some adjuvants, like certain methylated seed oils (MSOs), can also enhance herbicidal activity through improved absorption, especially at a lower pH.[4]

Q4: How do I properly measure and adjust the pH of my spray solution?

A calibrated electronic pH meter provides the most accurate measurement. Alternatively, pH test strips can be used for a less precise but still useful indication. To adjust the pH, add the selected pH adjuster gradually while agitating the solution and re-measuring the pH until the desired level is reached.

Q5: What is the recommended mixing order when using a pH adjuster with this compound?

The general recommendation for mixing pesticides and adjuvants is as follows:

  • Fill the spray tank with half the required volume of water.

  • Add a water conditioning agent (if needed) and the pH adjuster. Agitate thoroughly.

  • Add this compound (and other dry formulations like wettable powders or dispersible granules). Continue agitation.

  • Add liquid formulations.

  • Add adjuvants such as non-ionic surfactants or oil concentrates.

  • Fill the remainder of the tank with water and maintain agitation.[6]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Spray Solution

Objective: To prepare a 1-liter spray solution of this compound at a target pH of 4.5.

Materials:

  • This compound formulation (as sodium salt)

  • Deionized or distilled water

  • pH adjuster (e.g., citric acid-based acidifier)

  • Calibrated pH meter

  • 1-liter volumetric flask

  • Magnetic stirrer and stir bar

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Add approximately 500 mL of water to the 1-liter volumetric flask.

  • Place the flask on the magnetic stirrer and add the stir bar.

  • While stirring, add the required amount of this compound formulation to achieve the desired final concentration.

  • Allow the this compound to fully dissolve or disperse.

  • Measure the initial pH of the solution using the calibrated pH meter.

  • Gradually add small increments of the pH adjuster to the solution.

  • Continuously monitor the pH, allowing the reading to stabilize after each addition.

  • Continue adding the pH adjuster until the target pH of 4.5 is reached.

  • Add water to bring the final volume to 1 liter.

  • Mix thoroughly and use the solution promptly.

Data Presentation

The following table summarizes the expected impact of pH on the stability and efficacy of triketone herbicides, based on available literature. This information can be used as a general guideline for experiments with this compound.

pH Level Anticipated Effect on Stability (Hydrolysis) Anticipated Effect on Herbicidal Efficacy References
< 4.0 Generally stable.May be optimal for some triketones, especially with certain adjuvants.[4]
4.0 - 6.0 Optimal Stability. Minimal degradation due to hydrolysis.Generally high efficacy; enhanced foliar absorption may occur at the lower end of this range.[3][5]
6.1 - 7.0 Stable.Good efficacy.[3]
> 7.0 (Alkaline) Potential for alkaline hydrolysis, leading to degradation over time.Reduced efficacy due to active ingredient breakdown.[2][3]

Visualizations

Below are diagrams illustrating key concepts and workflows related to adjusting pH for optimal this compound activity.

G cluster_workflow Experimental Workflow for pH Adjustment start Start: Prepare Water Carrier add_this compound Add this compound Formulation start->add_this compound measure_ph Measure Initial pH add_this compound->measure_ph adjust_ph Adjust pH with Acidifier/Buffer measure_ph->adjust_ph add_adjuvant Add Other Adjuvants (e.g., MSO) adjust_ph->add_adjuvant final_volume Bring to Final Volume add_adjuvant->final_volume apply_solution Apply Spray Solution Promptly final_volume->apply_solution G cluster_pathway This compound's Mode of Action tyrosine Tyrosine hppa p-Hydroxyphenylpyruvate (HPPA) tyrosine->hppa hppd HPPD Enzyme hppa->hppd hga Homogentisate (HGA) hppd->hga This compound This compound This compound->hppd Inhibits plastoquinone Plastoquinone & Tocopherol hga->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids bleaching Chlorophyll Photo-oxidation (Bleaching) carotenoids->bleaching Protection G cluster_troubleshooting Troubleshooting Logic for Reduced Efficacy start Reduced Weed Control Observed check_ph Is Spray Solution pH > 7.0? start->check_ph yes_high_ph YES check_ph->yes_high_ph Yes no_ph_ok NO check_ph->no_ph_ok No cause_hydrolysis Potential Cause: Alkaline Hydrolysis yes_high_ph->cause_hydrolysis check_adjuvant Is an appropriate adjuvant being used? no_ph_ok->check_adjuvant action_adjust_ph Action: Adjust pH to 4.0-6.0 with Acidifier cause_hydrolysis->action_adjust_ph yes_adjuvant_ok YES check_adjuvant->yes_adjuvant_ok Yes no_adjuvant NO check_adjuvant->no_adjuvant No other_factors Consider other factors (e.g., weed stage, application rate) yes_adjuvant_ok->other_factors cause_absorption Potential Cause: Poor Foliar Absorption no_adjuvant->cause_absorption action_add_mso Action: Add Methylated Seed Oil (MSO) Adjuvant cause_absorption->action_add_mso

References

Validation & Comparative

A Comparative Analysis of Lancotrione and Tefuryltrione Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of lancotrione and tefuryltrione, two structurally related triketone herbicides. Both compounds function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the plastoquinone biosynthesis pathway in plants.[1][2] This inhibition leads to the bleaching of susceptible weeds and their eventual death.[3] This comparison summarizes available experimental data on their performance and outlines the methodologies used in these evaluations.

Quantitative Efficacy Data

While direct comparative studies between this compound and tefuryltrione are not extensively available in peer-reviewed literature, their individual efficacies have been documented. The following tables synthesize the available quantitative data from separate studies to facilitate a comparative assessment.

Table 1: Efficacy of Tefuryltrione Against Various Weed Species

Weed SpeciesApplication Rate (g a.i. ha⁻¹)Efficacy MetricResultReference
Eleocharis kuroguwai82.38 - 93.39GR₉₀¹Dose required for 90% growth inhibition[4][5]
Annual Weeds²201 (in mixture with triafamone)% Control (Dry Weight Reduction)96.9 - 99.2%[6]
Perennial Weeds³201 (in mixture with triafamone)% Control (Dry Weight Reduction)97.2 - 98.1%[6]
Sulfonylurea-resistant Scirpus juncoidesNot specifiedObservationExcellent controlling effect[4][7]

¹GR₉₀: The dose required to inhibit weed growth by 90%. ²Annual weeds included various species found in paddy fields. ³Perennial weeds included Sagittaria trifolia, Eleocharis kuroguwai, and Scirpus juncoides.[6]

Table 2: Efficacy of this compound Against Various Weed Species

Weed SpeciesApplication RateEfficacy MetricResultReference
Gramineous and Broadleaf Weeds in Paddy FieldsEffective DoseControlGood control effect[2]
Echinochloa crusgalliEffective DoseControlGood control effect[2]
Scirpus spp.Effective DoseControlGood control effect[2]
Arrowhead (Sagittaria spp.)Effective DoseControlGood control effect[2]

Note: Specific quantitative efficacy data (e.g., GR₅₀, GR₉₀, or percentage control at specified rates) for this compound from peer-reviewed experimental studies is limited in the public domain. The available information indicates its effectiveness against key weeds in rice cultivation.

Mechanism of Action: HPPD Inhibition

Both this compound and tefuryltrione belong to the triketone class of herbicides and share the same mode of action: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] HPPD is crucial for the biosynthesis of plastoquinone, a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. The disruption of carotenoid production leads to the photooxidation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible plants.

HPPD_Inhibition_Pathway Tyr Tyrosine HPPA p-Hydroxyphenylpyruvic Acid Tyr->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll HPPD->HGA Herbicides This compound / Tefuryltrione Herbicides->Inhibition Inhibition->HPPD

HPPD Inhibition Pathway by Triketone Herbicides

Experimental Protocols

The following sections detail the typical methodologies employed in the evaluation of triketone herbicide efficacy, drawn from studies on tefuryltrione. These protocols can be considered representative for assessing the performance of this compound as well.

Dose-Response Studies for Weed Control Efficacy

Objective: To determine the herbicide dose required to achieve a certain level of weed growth inhibition (e.g., GR₅₀ or GR₉₀).

Methodology:

  • Plant Cultivation: Target weed species (e.g., Eleocharis kuroguwai) are cultivated in pots containing a suitable soil mixture under controlled greenhouse conditions (temperature, humidity, and photoperiod).[5]

  • Herbicide Application: Herbicides are applied at a range of doses to the plants at a specific growth stage. Applications are typically made using a calibrated sprayer to ensure uniform coverage.[5]

  • Data Collection: After a set period (e.g., 14-21 days after treatment), the above-ground fresh or dry weight of the treated plants is measured and compared to an untreated control group.

  • Statistical Analysis: The data is subjected to a non-linear regression analysis to fit a dose-response curve, from which the GR₅₀ and GR₉₀ values are calculated.[5]

Dose_Response_Workflow start Start cultivate Cultivate Target Weed Species in Pots start->cultivate apply Apply Herbicide at Various Doses cultivate->apply incubate Incubate under Controlled Conditions apply->incubate measure Measure Plant Biomass (Fresh/Dry Weight) incubate->measure analyze Perform Non-linear Regression Analysis measure->analyze calculate Calculate GR₅₀ and GR₉₀ Values analyze->calculate end End calculate->end

Workflow for Dose-Response Efficacy Study
Field Efficacy Trials

Objective: To evaluate the herbicide's performance under real-world agricultural conditions.

Methodology:

  • Experimental Design: Field experiments are typically conducted in a randomized complete block design with multiple replications per treatment. Plot sizes are defined, and rice is transplanted.[6]

  • Treatments: Herbicide treatments, including different rates and combinations, are applied at a specific time relative to rice transplanting (e.g., 15 days after transplanting). An untreated control plot is included for comparison.[6]

  • Weed Control Evaluation: Weed control efficacy is assessed at a set time after treatment (e.g., 40 days after treatment). This is often done by collecting weed biomass from a defined area within each plot, drying it, and weighing it. The percentage of weed control is calculated relative to the untreated control.[6]

  • Crop Phytotoxicity Assessment: The potential for crop injury is visually assessed at multiple time points after treatment using a standardized scale (e.g., 0-9, where 0 is no injury and 9 is plant death).[6]

  • Data Analysis: Data on weed control and crop phytotoxicity are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Concluding Remarks

Both this compound and tefuryltrione are effective HPPD-inhibiting herbicides for weed control in rice. Tefuryltrione has demonstrated high efficacy against a range of annual and perennial weeds, including those resistant to other herbicide classes like sulfonylureas. While specific quantitative data for this compound is less accessible, its approval and use in rice cultivation for controlling key grass and broadleaf weeds underscore its efficacy.

For researchers and drug development professionals, the shared mechanism of action and structural similarity of these compounds suggest that experimental protocols for one can largely be adapted for the other. Further head-to-head comparative studies under identical conditions are warranted to provide a more definitive ranking of their herbicidal potency and weed control spectrum.

References

Cross-Resistance Profile of Lancotrione in Herbicide-Resistant Weed Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable information gap exists in publicly available research regarding specific cross-resistance studies of Lancotrione in herbicide-resistant weed biotypes. This compound, a newer triketone 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide developed by Ishihara Sangyo Kaisha, is primarily used for controlling broadleaf weeds and sedges in rice paddies[1][2][3]. While resistance to the HPPD-inhibitor class of herbicides is a documented and growing concern in several key agricultural weed species, direct comparative data on this compound's performance against these resistant populations is not yet present in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of cross-resistance to HPPD-inhibiting herbicides as a class and outlines the standardized experimental protocols used to conduct such assessments. This framework will be essential for evaluating this compound as more data becomes available.

Understanding Cross-Resistance to HPPD-Inhibiting Herbicides

Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also exhibits resistance to other herbicides with the same mode of action, even without prior exposure to them. For HPPD-inhibiting herbicides, the primary mechanism of resistance observed in broadleaf weeds such as Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum) is enhanced metabolism[4][5][6][7]. This non-target-site resistance mechanism enables the weed to detoxify the herbicide before it can reach its target enzyme, HPPD. This metabolic pathway can be effective against multiple herbicides within the same chemical class, leading to cross-resistance.

Documented Resistance to HPPD-Inhibiting Herbicides

Several important agricultural weeds have evolved resistance to various HPPD-inhibiting herbicides. The table below summarizes some of the key instances of resistance to this herbicide class. It is important to note that while this compound belongs to this class, its efficacy against these resistant biotypes has not been specifically reported in the reviewed literature.

Weed SpeciesResistant ToPrimary Resistance Mechanism
Palmer amaranth (Amaranthus palmeri)Mesotrione, TembotrioneEnhanced Metabolism
Waterhemp (Amaranthus tuberculatus)Mesotrione, Tembotrione, IsoxaflutoleEnhanced Metabolism
Wild Radish (Raphanus raphanistrum)Pyrasulfotole, Mesotrione, TopramezoneEnhanced Metabolism

Experimental Protocols for Assessing Herbicide Cross-Resistance

The evaluation of cross-resistance to a new herbicide like this compound would typically follow established protocols in weed science. These protocols are designed to compare the response of suspected resistant and known susceptible weed populations to a range of herbicide doses.

Whole-Plant Dose-Response Bioassay

This is the standard method for quantifying the level of herbicide resistance in a weed population.

1. Seed Collection and Plant Growth:

  • Seeds are collected from the putative resistant weed population in the field and from a known susceptible population of the same species.

  • Seeds are germinated in a controlled environment (greenhouse or growth chamber) in trays containing a suitable potting medium.

  • Seedlings are thinned to a uniform number per pot (e.g., 2-4 plants) at the 2-3 leaf stage to ensure consistent growth.

  • Plants are grown under optimal conditions of temperature, light, and humidity.

2. Herbicide Application:

  • A range of doses for this compound and other comparator HPPD-inhibiting herbicides (e.g., mesotrione, tembotrione) are prepared. Doses are typically selected to bracket the recommended field application rate, including several fractions and multiples of this rate.

  • Herbicides are applied to the plants at a specific growth stage (e.g., 4-6 leaf stage) using a calibrated laboratory spray chamber to ensure uniform application.

  • A control group for each population is treated with a blank formulation (without the active ingredient).

3. Data Collection and Analysis:

  • Plants are returned to the controlled environment for a period of 14 to 21 days after treatment.

  • Visual injury ratings are typically recorded at 7, 14, and 21 days after treatment on a scale of 0% (no injury) to 100% (plant death).

  • At the end of the evaluation period, the above-ground biomass of all plants is harvested, dried in an oven, and weighed.

  • The data (visual injury or biomass reduction) is subjected to non-linear regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for each population and herbicide combination.

  • A Resistance Index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population. An RI greater than 1 indicates resistance.

Experimental Workflow for Cross-Resistance Assessment

The logical flow of a study designed to investigate cross-resistance to a new herbicide is depicted in the diagram below.

G cluster_field Field Phase cluster_greenhouse Greenhouse Phase cluster_analysis Data Analysis & Interpretation seed_collection Seed Collection (Resistant & Susceptible Biotypes) germination Seed Germination & Seedling Growth seed_collection->germination herbicide_app Dose-Response Herbicide Application (this compound & Comparators) germination->herbicide_app data_collection Visual Injury Assessment & Biomass Measurement herbicide_app->data_collection 14-21 days stat_analysis Statistical Analysis (Regression, GR50/LD50 Calculation) data_collection->stat_analysis resistance_index Calculation of Resistance Index (RI) stat_analysis->resistance_index cross_resistance_eval Cross-Resistance Evaluation resistance_index->cross_resistance_eval

Caption: A typical experimental workflow for assessing herbicide cross-resistance.

Conclusion

While specific data on the cross-resistance of weeds to this compound is currently lacking in the scientific literature, the established patterns of resistance to other HPPD-inhibiting herbicides provide a critical framework for future research. The primary mechanism of resistance to this class of herbicides in key broadleaf weeds is enhanced metabolism, which has the potential to confer cross-resistance to other HPPD inhibitors, including newer chemistries like this compound. As this compound sees wider use, it will be imperative to conduct rigorous cross-resistance studies following standardized protocols, such as the whole-plant dose-response bioassays detailed here. Such research will be vital for developing sustainable weed management strategies and preserving the efficacy of this important class of herbicides. Researchers and drug development professionals should prioritize the generation of these data to inform the responsible deployment of this compound in agricultural systems.

References

Validating Lancotrione's Mode of Action: A Comparative Guide Based on Genetic and Biochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lancotrione's performance with other 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. It includes supporting experimental data and detailed methodologies for key validation experiments to elucidate its mode of action.

This compound is a novel triketone herbicide commercialized in 2019 for the control of grass and broadleaf weeds in rice paddies.[1][2][3] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants.[4] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the characteristic bleaching of new plant tissues due to the photo-destruction of chlorophyll, ultimately leading to plant death.[4][5]

Comparative Analysis of HPPD Inhibitors

To understand the efficacy and characteristics of this compound, it is compared with other well-established HPPD inhibitor herbicides, such as Mesotrione and Topramezone.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. While specific IC50 data for this compound against the HPPD enzyme is not publicly available, the table below presents data for other HPPD inhibitors, providing a benchmark for expected potency.

Compound Target Organism IC50 (nM) of HPPD Inhibition Reference
This compound Not Publicly AvailableNot Publicly Available
MesotrioneArabidopsis thaliana44.7[6]
FenquinotrioneArabidopsis thaliana44.7[6]
NitisinoneHuman173[7]
HPPD-IN-7Arabidopsis thaliana89[7]
HPPD-IN-1Arabidopsis thaliana248[7]
HPPD-IN-5Arabidopsis thaliana210[7]
Herbicidal Efficacy

The efficacy of HPPD inhibitors varies across different weed species. The following table summarizes the comparative herbicidal activity of this compound and other HPPD inhibitors on key weed species.

Weed Species This compound Mesotrione Topramezone Reference
Echinochloa crus-galli (Barnyardgrass)Good controlConsistent controlConsistent control[1][8]
Scirpus spp. (Bulrush)Good control--[1]
Sagittaria spp. (Arrowhead)Good control--[1]
Setaria faberi (Giant Foxtail)-Poor controlConsistent control[9]
Setaria viridis (Green Foxtail)-Poor controlConsistent control[9]
Amaranthus retroflexus (Redroot Pigweed)-Complete controlComplete control[10]
Chenopodium album (Common Lambsquarters)-Complete controlComplete control[10]
Ambrosia artemisiifolia (Common Ragweed)-Less effective (52% control)Highly effective (97% control)[10]

Genetic Validation of the Mode of Action

While direct genetic validation studies specifically for this compound are not yet published, the mode of action of HPPD inhibitors, in general, is strongly supported by genetic evidence from studies on herbicide-resistant crops and weeds. The primary methods for genetic validation include:

  • Expression of a Resistant HPPD Enzyme: The development of herbicide-resistant crops has been achieved by introducing a modified HPPD gene from another organism (e.g., bacteria) that is less sensitive to the inhibitor.[4] Transgenic plants expressing this resistant HPPD enzyme exhibit a high level of tolerance to HPPD-inhibiting herbicides, confirming that HPPD is the primary target.[4]

  • Directed Evolution of HPPD: Laboratory-based directed evolution studies have been used to identify specific mutations in the HPPD gene that confer resistance to HPPD-inhibiting herbicides like mesotrione.[11][12] When these mutated HPPD variants are introduced into plants, the plants show enhanced resistance, further validating HPPD as the target.[11][12]

  • Gene Editing of HPPD: The use of CRISPR/Cas9 technology to edit the native HPPD gene in crops like rice has been shown to confer resistance to HPPD-inhibiting herbicides.[13] These studies pinpoint the precise molecular target of the herbicide class.

  • Analysis of Resistant Weed Populations: Studies on weed populations that have developed resistance to HPPD inhibitors often reveal mutations in the HPPD gene or overexpression of the HPPD enzyme.[14] This provides real-world genetic evidence for the herbicide's mode of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the mode of action of HPPD inhibitors like this compound.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HPPD enzyme.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • This compound and other comparator herbicides

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Cofactors (e.g., Fe(II), ascorbate)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the HPPD enzyme, HPP substrate, and test compounds (this compound, comparators) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of the test compounds. Include control wells with no inhibitor and blank wells with no enzyme.

  • Enzyme Addition: Add the recombinant HPPD enzyme to all wells except the blanks.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.

  • Measurement: Monitor the rate of the enzymatic reaction by measuring the formation of the product, homogentisate. This can be done by measuring the increase in absorbance at a specific wavelength or by using a coupled fluorescent assay.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Plant Bleaching Assay

Objective: To visually confirm the herbicidal effect of this compound and compare its efficacy with other HPPD inhibitors in a whole-plant system.

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a target weed species)

  • Potting mix and small pots or petri dishes with agar medium

  • This compound and other comparator herbicides at various concentrations

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Plant Growth: Sow the seeds in pots or on agar plates and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Apply the different concentrations of this compound and comparator herbicides to the plants. This can be done by spraying the foliage or by adding the herbicide to the growth medium. Include an untreated control group.

  • Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle).

  • Observation: Observe the plants daily for the development of bleaching symptoms on newly emerging leaves.

  • Data Collection: After a set period (e.g., 7-14 days), quantify the herbicidal effect. This can be done by visually scoring the percentage of bleached tissue, measuring plant height, or determining the fresh/dry weight of the plants.

  • Data Analysis: Compare the dose-response of this compound with the other herbicides to determine its relative in vivo efficacy.

Visualizations

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate This compound This compound (and other HPPD inhibitors) This compound->HPPD Plastoquinone Plastoquinone / Tocopherol (Essential for Photosynthesis) Homogentisate->Plastoquinone Bleaching Bleaching & Plant Death Plastoquinone->Bleaching Depletion leads to

Figure 1: Signaling pathway of HPPD inhibition by this compound.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - HPPD Enzyme - HPP Substrate - this compound Plate_Setup Set up 96-well plate with buffer and this compound Reagents->Plate_Setup Add_Enzyme Add HPPD Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add HPP Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Measure Measure Product Formation (Spectrophotometry) Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the in vitro HPPD inhibition assay.

Validation_Logic cluster_biochem Biochemical Evidence cluster_invivo In Vivo Evidence cluster_genetic Genetic Evidence Hypothesis Hypothesis: This compound's mode of action is HPPD inhibition In_Vitro In Vitro Assay: This compound inhibits HPPD enzyme activity Hypothesis->In_Vitro Bleaching_Assay Plant Assay: This compound causes characteristic bleaching Hypothesis->Bleaching_Assay Resistant_HPPD Expression of a resistant HPPD enzyme confers tolerance to this compound Hypothesis->Resistant_HPPD Conclusion Conclusion: This compound's mode of action is validated as HPPD inhibition In_Vitro->Conclusion Bleaching_Assay->Conclusion Resistant_HPPD->Conclusion

Figure 3: Logical relationship for validating this compound's mode of action.

References

Comparative Analysis of Lancotrione and Other HPPD Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the recently developed herbicide Lancotrione and other established 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development. This document summarizes the available performance data, details key experimental methodologies, and visualizes important biological and experimental pathways.

Introduction to HPPD Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors are a significant class of herbicides that act by disrupting a critical enzymatic step in the tyrosine catabolism pathway in plants. This inhibition ultimately leads to the bleaching of leaves and plant death.[1] The triketone class of HPPD inhibitors, which includes this compound and Mesotrione, was inspired by the natural phytotoxin leptospermone.[2] this compound, developed by Ishihara Sangyo Kaisha and commercialized in 2019, is a newer addition to this class, primarily for use in rice cultivation.[3][4]

Mechanism of Action of HPPD Inhibitors

HPPD is a key enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[4] Plastoquinone is an essential cofactor for carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation; their absence results in the characteristic bleaching symptoms observed in treated plants, followed by necrosis and death.[1]

Below is a diagram illustrating the signaling pathway affected by HPPD inhibitors.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD substrate HPPD_Inhibitors HPPD Inhibitors (e.g., this compound, Mesotrione) HPPD_Inhibitors->HPPD inhibition Homogentisate Homogentisate HPPD->Homogentisate catalysis Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protection Bleaching Bleaching & Plant Death Chlorophyll->Bleaching photo-oxidation

HPPD Inhibition Signaling Pathway

Comparative Performance Analysis

Direct comparative experimental data for this compound against other HPPD inhibitors under identical conditions is limited in publicly available literature. The following tables summarize the available information on this compound and provide a comparison with other well-established HPPD inhibitors based on data from various sources.

Table 1: General Properties of Selected HPPD Inhibitors
PropertyThis compoundMesotrioneTopramezoneTembotrioneBicyclopyrone
Chemical Class TriketoneTriketonePyrazoloneTriketoneTriketone
Year of Introduction 2019[3]2001[2]2006~2007~2013
Primary Crops Rice[3][4]Maize, Sugarcane, Turfgrass[2][5]MaizeMaizeMaize, Sugarcane
Table 2: Weed Control Spectrum of Selected HPPD Inhibitors

Disclaimer: The weed control efficacy can vary based on application rates, environmental conditions, and weed biotypes. The information below is a general overview.

Weed SpeciesThis compoundMesotrioneTopramezoneTembotrioneBicyclopyrone
Grasses
Echinochloa crus-galli (Barnyardgrass)Good control[4]Suppression to controlGood controlGood controlGood control
Digitaria sanguinalis (Large Crabgrass)Data not availableGood control[2]Good controlGood controlGood control
Setaria spp. (Foxtails)Data not availableSuppressionGood controlGood controlGood control
Broadleaf Weeds
Amaranthus spp. (Pigweeds)Data not availableGood control[2]Good controlGood controlGood control
Chenopodium album (Common Lambsquarters)Data not availableGood control[2]Good controlGood controlGood control
Abutilon theophrasti (Velvetleaf)Data not availableGood control[2]Good controlGood controlGood control
Sedges
Scirpus spp. (Bulrushes)Good control[4]SuppressionSuppressionSuppressionGood control
Sagittaria spp. (Arrowhead)Good control[4]Data not availableData not availableData not availableData not available
Table 3: Quantitative Performance Data (IC50 Values)

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency. The data below is compiled from various sources and may not be directly comparable due to different experimental conditions. No publicly available IC50 value for this compound was found.

HPPD InhibitorIC50 (nM)Target Enzyme SourceReference
Mesotrione ~10,000 pM (10 nM)Arabidopsis thaliana[2]
Topramezone Data not available
Tembotrione Data not available
Bicyclopyrone Data not available
Fenquinotrione 44.7Arabidopsis thaliana[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of HPPD inhibitors. Below are representative methodologies for key assays.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the HPPD enzyme.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbic acid

  • Fe(II) solution

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Test compounds (HPPD inhibitors)

  • 96-well microplate

  • Microplate reader or oxygen electrode

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the HPPD enzyme, HPP substrate, ascorbic acid, Fe(II), and test compounds in the assay buffer.

  • Assay Reaction:

    • In each well of the microplate, add the assay buffer, ascorbic acid, and Fe(II).

    • Add varying concentrations of the test compound to the respective wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the HPPD enzyme to each well.

    • After a brief pre-incubation, add the HPP substrate to start the enzymatic reaction.

  • Measurement:

    • The enzyme activity can be measured by monitoring the consumption of oxygen with an oxygen electrode or by spectrophotometrically measuring the formation of homogentisate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Whole-Plant Herbicidal Efficacy Assay

Objective: To evaluate the herbicidal efficacy of a test compound on whole plants under controlled conditions.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti)

  • Pots with a suitable soil mix

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Test compounds formulated for spraying

  • Calibrated spray chamber

  • Commercial standard herbicide (positive control)

  • Formulation blank (negative control)

Procedure:

  • Plant Growth: Sow the seeds of the target weed species in pots and grow them in the greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application:

    • Prepare different concentrations of the test compound in a suitable spray formulation.

    • Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber.

    • Include negative and positive controls in the experiment.

  • Evaluation:

    • Return the treated plants to the greenhouse or growth chamber.

    • Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).

    • For a more quantitative assessment, harvest the above-ground biomass of the plants at the end of the experiment, dry it, and weigh it to determine the growth reduction (GR50).

The following diagram illustrates a typical experimental workflow for the discovery and comparison of novel HPPD inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Field Trials Compound_Library Compound Library HPPD_Assay HPPD Enzyme Inhibition Assay Compound_Library->HPPD_Assay IC50 Determine IC50 Values HPPD_Assay->IC50 Lead_Compounds Lead Compounds (from In Vitro) IC50->Lead_Compounds Greenhouse_Assay Whole-Plant Greenhouse Assay Lead_Compounds->Greenhouse_Assay Efficacy_Data Assess Herbicidal Efficacy (e.g., GR50, Visual Injury) Greenhouse_Assay->Efficacy_Data Promising_Candidates Promising Candidates (from In Vivo) Efficacy_Data->Promising_Candidates Field_Studies Field Trials Promising_Candidates->Field_Studies Performance_Data Evaluate Performance under Real-World Conditions Field_Studies->Performance_Data

Workflow for HPPD Inhibitor Evaluation

Conclusion

This compound is a promising new HPPD inhibitor with reported efficacy against key weeds in rice.[4] While it shares the same mode of action as other triketone herbicides like mesotrione, a comprehensive and direct comparative analysis of its performance based on publicly available experimental data is currently challenging. The established HPPD inhibitors such as mesotrione, topramezone, tembotrione, and bicyclopyrone have well-documented weed control spectrums and performance characteristics in various crops, primarily maize.

For a definitive comparison of this compound's potency and efficacy relative to other HPPD inhibitors, further research generating direct comparative data under standardized experimental conditions is necessary. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which will be invaluable for the scientific community and for the development of next-generation weed management solutions.

References

Ecotoxicological Profile of Lancotrione in Comparison to Other HPPD-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The development of new herbicides with improved efficacy and environmental safety profiles is a continuous endeavor in agrochemical research. Lancotrione, a newer entrant into the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, presents a novel option for weed management.[1] This guide provides a comparative ecotoxicological profile of this compound against other established HPPD inhibitors: mesotrione, topramezone, and bicyclopyrone.

All four herbicides share a common mode of action, inhibiting the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants.[2][3] This inhibition leads to the bleaching of susceptible plants and their eventual death.[2][3] While effective in weed control, the potential impact of these herbicides on non-target organisms and the broader ecosystem is a critical aspect of their overall assessment.

This guide summarizes the available quantitative data on the aquatic and terrestrial toxicity, persistence, and bioaccumulation potential of these four herbicides. Detailed experimental protocols for the key ecotoxicological studies are also provided to aid in the interpretation and replication of findings. It is important to note that as a relatively new herbicide, publicly available ecotoxicological data for this compound is limited compared to the other more established compounds.

Quantitative Ecotoxicological Data

The following tables summarize the key ecotoxicological endpoints for this compound, mesotrione, topramezone, and bicyclopyrone. Data has been compiled from various sources, including regulatory agency databases and scientific literature. A notable data gap exists for this compound across several key parameters.

Table 1: Aquatic Toxicity

HerbicideTest OrganismEndpointValue (mg/L)Reference
This compound Data Not Available--
Mesotrione Oncorhynchus mykiss (Rainbow Trout)96-hr LC50>120[4]
Daphnia magna (Water Flea)48-hr EC50900[4]
Pseudokirchneriella subcapitata (Green Algae)72-hr ErC500.074[4]
Topramezone Oncorhynchus mykiss (Rainbow Trout)96-hr LC50>97.4[5]
Daphnia magna (Water Flea)48-hr EC50>100[6]
Pseudokirchneriella subcapitata (Green Algae)72-hr ErC504.9[6]
Bicyclopyrone Oncorhynchus mykiss (Rainbow Trout)96-hr LC50>100[7]
Daphnia magna (Water Flea)48-hr EC50>100[7]
Lemna gibba (Duckweed)7-day EC500.007076[8]

Table 2: Terrestrial Toxicity

HerbicideTest OrganismEndpointValueReference
This compound Data Not Available--
Mesotrione Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2000 mg/kg bw[4]
Apis mellifera (Honeybee)Acute Contact LD50>100 µ g/bee [4]
Apis mellifera (Honeybee)Acute Oral LD50>11 µ g/bee [4]
Eisenia fetida (Earthworm)14-day LC50>1000 mg/kg soil[4]
Topramezone Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2000 mg/kg bw[6]
Apis mellifera (Honeybee)Acute Contact LD50>100 µ g/bee [6]
Apis mellifera (Honeybee)Acute Oral LD50>25 µ g/bee [6]
Eisenia fetida (Earthworm)14-day LC50>500 mg/kg soil[6]
Bicyclopyrone Colinus virginianus (Bobwhite Quail)Acute Oral LD501206 mg/kg bw[8]
Apis mellifera (Honeybee)Acute Contact LD50>100 µ g/bee [7]
Eisenia fetida (Earthworm)14-day LC50>1000 mg/kg soil[7]

Table 3: Environmental Fate

HerbicideParameterValueReference
This compound Soil Aerobic Metabolism DT50Data Not Available
Bioconcentration Factor (BCF)Data Not Available
Mesotrione Soil Aerobic Metabolism DT502.6 - 15 days[4]
Bioconcentration Factor (BCF)<1[4]
Topramezone Soil Aerobic Metabolism DT509.9 - 66.7 days[6]
Bioconcentration Factor (BCF)<1[6]
Bicyclopyrone Soil Aerobic Metabolism DT506.7 - 213.2 days[7]
Bioconcentration Factor (BCF)<1[7]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mode of action of HPPD-inhibiting herbicides and a generalized workflow for conducting key ecotoxicological studies.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate catalysis Bleaching Bleaching & Plant Death HPPD->Bleaching pathway blocked Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Herbicides This compound, Mesotrione, Topramezone, Bicyclopyrone Herbicides->HPPD inhibition Ecotox_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis TestSubstance Test Substance Preparation (Stock Solution/Dosing) ExposureSetup Experimental Setup (Range of Concentrations & Controls) TestSubstance->ExposureSetup TestOrganisms Test Organism Acclimation (e.g., Fish, Daphnia, Algae) TestOrganisms->ExposureSetup Incubation Incubation under Controlled Conditions (Duration, Temp, Light) ExposureSetup->Incubation Observations Regular Observations (Mortality, Immobilization, Growth) Incubation->Observations DataAnalysis Statistical Analysis (LC50, EC50, NOEC Calculation) Observations->DataAnalysis

References

Synergistic Weed Management: A Comparative Analysis of Lancotrione and Propanil Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced herbicidal effects of combining Lancotrione and Propanil, this guide offers researchers and agricultural scientists a comprehensive look at the supporting experimental data, detailed protocols for efficacy evaluation, and the underlying biochemical pathways that contribute to their synergistic action.

The continuous challenge of weed management in agriculture necessitates the exploration of innovative and effective herbicide strategies. One such approach is the combination of herbicides with different modes of action to enhance efficacy and broaden the spectrum of controlled weeds. This guide provides a comparative analysis of the synergistic effects observed when this compound, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, is combined with Propanil, a photosystem II (PSII) inhibitor.

Performance Data: Enhanced Efficacy on Key Weed Species

Experimental data demonstrates a significant synergistic effect when this compound and Propanil are applied as a tank mix. This combination has shown markedly improved control of problematic grass weeds in rice cultivation, such as Echinochloa crusgalli (barnyard grass) and Digitaria sanguinalis (large crabgrass), compared to the individual application of each herbicide.

The synergistic effect is quantified using the Colby method, where an expected efficacy is calculated based on the performance of individual herbicides, and this is compared against the observed efficacy of the mixture. A higher observed value indicates synergy.

Target Weed SpeciesHerbicide TreatmentApplication Rate (g a.i./ha)Observed Efficacy (%)[1]Expected Efficacy (%)Synergy Level
Echinochloa crusgalliThis compound-sodium3075--
Propanil150060--
This compound-sodium + Propanil30 + 15009590Synergistic
Digitaria sanguinalisThis compound-sodium3070--
Propanil150055--
This compound-sodium + Propanil30 + 15009286.5Synergistic

Unraveling the Mechanism: Dual Modes of Action

The observed synergy stems from the distinct and complementary modes of action of this compound and Propanil. By targeting two separate and vital plant processes, the combination delivers a more robust and comprehensive herbicidal effect.

This compound, as a triketone HPPD inhibitor, disrupts the carotenoid biosynthesis pathway.[2] This leads to the bleaching of new growth as chlorophyll is left unprotected from photo-oxidation. Propanil, an amide herbicide, inhibits photosynthesis at photosystem II, blocking electron transport and leading to a rapid cessation of energy production and the generation of damaging reactive oxygen species.[1]

Herbicide Modes of Action cluster_this compound This compound (HPPD Inhibitor) cluster_propanil Propanil (PSII Inhibitor) Tyrosine Tyrosine HPPD HPPD (4-hydroxyphenylpyruvate dioxygenase) Tyrosine->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate catalyzes Plastoquinone & Tocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone & Tocopherols precursor to Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone & Tocopherols->Carotenoid Biosynthesis essential for Chlorophyll Protection Chlorophyll Protection (inhibited) Carotenoid Biosynthesis->Chlorophyll Protection leads to Bleaching Bleaching Chlorophyll Protection->Bleaching This compound This compound This compound->HPPD inhibits Sunlight Sunlight Photosystem II (PSII) Photosystem II (PSII) Sunlight->Photosystem II (PSII) Electron Transport Chain Electron Transport Chain (inhibited) Photosystem II (PSII)->Electron Transport Chain initiates Photosynthesis Photosynthesis Electron Transport Chain->Photosynthesis halts Plant Death Plant Death Photosynthesis->Plant Death Propanil Propanil Propanil->Electron Transport Chain blocks electron flow

Fig. 1: Mechanisms of Action for this compound and Propanil.

Experimental Protocols for Evaluating Synergy

To ensure accurate and reproducible results when evaluating the synergistic effects of this compound and Propanil, a detailed experimental protocol is essential. The following outlines a robust methodology for a post-emergence herbicide efficacy trial conducted under controlled greenhouse conditions.

Plant Material and Growth Conditions
  • Test Weed Species: Echinochloa crusgalli and Digitaria sanguinalis.

  • Crop Species: Oryza sativa (rice) for crop safety evaluation.

  • Planting: Sow seeds of weed and rice species in 10 cm diameter pots filled with a sterilized sandy loam soil mix. Thin seedlings to a uniform number (e.g., 5 plants per pot) after emergence.

  • Greenhouse Conditions: Maintain a temperature of 28/22°C (day/night) with a 14-hour photoperiod. Provide supplementary lighting to ensure consistent light intensity. Water plants as needed to maintain optimal growth.

Herbicide Application
  • Growth Stage: Apply herbicides when weed species are at the 3-4 leaf stage and rice is at the 2-3 leaf stage.

  • Treatments:

    • Untreated control

    • This compound-sodium applied alone at various rates

    • Propanil applied alone at various rates

    • Tank mixtures of this compound-sodium and Propanil at various rate combinations

  • Application Method: Use a laboratory cabinet sprayer calibrated to deliver a spray volume of 200 L/ha at a constant pressure.

Data Collection and Analysis
  • Efficacy Assessment: Visually assess weed control 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the weeds in each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Crop Injury: Visually assess rice injury at 7, 14, and 21 DAT on a scale of 0% (no injury) to 100% (plant death).

  • Synergy Calculation: Use the Colby method to determine the nature of the interaction between the two herbicides. The expected response (E) is calculated as follows:

    • E = X + Y - (XY/100)

    • Where X is the percent control from herbicide A, and Y is the percent control from herbicide B.

    • If the observed response is greater than E, the interaction is synergistic. If it is less than E, the interaction is antagonistic. If it is equal to E, the interaction is additive.

Experimental Workflow Seed Sowing Seed Sowing Seedling Thinning Seedling Thinning Seed Sowing->Seedling Thinning Greenhouse Growth Greenhouse Growth Seedling Thinning->Greenhouse Growth Herbicide Application Herbicide Application Greenhouse Growth->Herbicide Application at 3-4 leaf stage Data Collection Data Collection Herbicide Application->Data Collection 7, 14, 21 DAT Visual Assessment Visual Assessment Data Collection->Visual Assessment Biomass Measurement Biomass Measurement Data Collection->Biomass Measurement Data Analysis Data Analysis Visual Assessment->Data Analysis Biomass Measurement->Data Analysis Colby's Method Colby's Method Data Analysis->Colby's Method Results Interpretation Results Interpretation Colby's Method->Results Interpretation Logical Relationship This compound This compound HPPD Inhibition HPPD Inhibition This compound->HPPD Inhibition Propanil Propanil PSII Inhibition PSII Inhibition Propanil->PSII Inhibition Carotenoid Depletion Carotenoid Depletion HPPD Inhibition->Carotenoid Depletion Photosynthesis Blockage Photosynthesis Blockage PSII Inhibition->Photosynthesis Blockage Increased Oxidative Stress Increased Oxidative Stress Carotenoid Depletion->Increased Oxidative Stress Photosynthesis Blockage->Increased Oxidative Stress Synergistic Weed Control Synergistic Weed Control Increased Oxidative Stress->Synergistic Weed Control

References

Independent Verification of Lancotrione's Herbicidal Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Lancotrione with other commercially available alternatives for weed control in rice cultivation. Due to the recent introduction of this compound, independent, peer-reviewed quantitative data on its broad herbicidal spectrum is limited. This document summarizes available information on this compound and presents independently verified efficacy data for established herbicides to provide a comparative context.

Executive Summary

This compound is a novel triketone herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1] Announced by Ishihara Sangyo Kaisha in 2016 and commercialized in 2019, it is primarily used in rice for the control of grass and broadleaf weeds.[1] Available information suggests its effectiveness against key rice weeds such as Echinochloa crus-galli, Scirpus spp., and Arrowhead (Sagittaria spp.).[1] A patent has also indicated a synergistic herbicidal effect when this compound-sodium salt is combined with propanil.[2]

This guide offers a synthesized comparison based on available data for this compound and other widely used rice herbicides. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for herbicide efficacy trials are also provided to ensure a thorough understanding of the cited data.

Comparative Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of this compound (based on available claims) and other selected herbicides against common weeds in rice. It is important to note that the data for herbicides other than this compound are derived from various independent studies and the efficacy can vary based on experimental conditions.

Table 1: Efficacy Against Grassy Weeds

HerbicideWeed SpeciesApplication Rate (g a.i./ha)Control Efficacy (%)Citation
This compound Echinochloa crus-galli (Barnyardgrass)Not specifiedGood control[1][3]
Tefuryltrione Eleocharis kuroguwai (Water chestnut)82.38 - 93.3990% growth reduction[4]
Propanil Propanil-Resistant Echinochloa crus-galli830 - 660033 - 81%[5]
Quinclorac Echinochloa crus-galli (Barnyardgrass)200Successful control[6]
Penoxsulam Grassy Weeds (general)20.0 - 22.5 (post-emergence)77 - 88%[7]
Cyhalofop-butyl Echinochloa crus-galli (Barnyardgrass)100 - 20073.3 - 88.3% (density reduction)[8]
Florpyrauxifen-benzyl Echinochloa crus-galli (Barnyardgrass)600 - 1000 ml/ha>90%[9]
Bensulfuron-methyl Echinochloa colona6090.0% (Weed Control Efficiency)[10]

Table 2: Efficacy Against Broadleaf and Sedge Weeds

HerbicideWeed SpeciesApplication Rate (g a.i./ha)Control Efficacy (%)Citation
This compound Scirpus spp. (Sedges)Not specifiedGood control[1]
This compound Arrowhead (Sagittaria spp.)Not specifiedGood control[1]
Penoxsulam Broadleaf Weeds & Sedges20.0 - 22.5 (post-emergence)37 - 83%[7]
Bensulfuron-methyl Cyperus difformis, Fimbristylis miliacea, Sphenoclea zeylanica, Marsilea quadrifolia6090.0% (Weed Control Efficiency)[10]
Florpyrauxifen-benzyl Ludwigia sp., Spenoclea sp., Monochoria vaginalis400 - 1000 ml/ha>90%[9]

Experimental Protocols

The data presented for the comparative herbicides were generated using standardized methodologies for assessing herbicide efficacy. A general outline of these protocols is provided below.

1. Greenhouse Bioassay Protocol

  • Plant Material: Seeds of target weed species are collected from fields and propagated in a greenhouse. For resistance testing, seeds from suspected resistant populations are compared against known susceptible populations.

  • Growing Conditions: Seedlings are grown in pots containing a standardized soil mix under controlled temperature, humidity, and photoperiod to ensure uniform growth.

  • Herbicide Application: Herbicides are applied at various doses, including the recommended field rate, and fractions or multiples thereof. Applications are typically made at a specific growth stage of the weeds (e.g., 2-4 leaf stage). A precision bench sprayer is used to ensure uniform application.

  • Data Collection: Weed control efficacy is assessed at specific intervals after treatment (e.g., 7, 14, and 21 days). Assessments are typically visual ratings of plant injury (chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill). Plant biomass (fresh or dry weight) is also measured and compared to untreated controls.

  • Statistical Analysis: Data are subjected to statistical analysis, often using a log-logistic dose-response model to calculate the herbicide rate required for 50% growth reduction (GR50) or 50% mortality (LD50).

2. Field Trial Protocol

  • Experimental Design: Field trials are typically conducted in a randomized complete block design with multiple replications (usually 3 or 4).

  • Plot Establishment: Plots of a standardized size are established in fields with a natural and uniform infestation of the target weed species.

  • Herbicide Application: Herbicides are applied at specified rates and timings (pre-emergence or post-emergence) using a calibrated backpack or plot sprayer.

  • Data Collection: Weed control is assessed visually at various intervals after application. Weed density (number of plants per unit area) and weed biomass are also determined by collecting samples from quadrats placed within each plot. Crop tolerance is also evaluated by visually assessing any phytotoxicity symptoms on the crop.

  • Yield Assessment: For trials conducted in crop fields, crop yield is harvested from the center of each plot to determine the impact of weed control on productivity.

  • Statistical Analysis: All data, including weed control ratings, biomass, and crop yield, are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Visualizing the Mode of Action: HPPD Inhibition Pathway

This compound belongs to the HPPD-inhibiting class of herbicides. These herbicides disrupt the normal function of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of this pathway leads to the bleaching of new growth, followed by plant death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD p-Hydroxyphenylpyruvate Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Electron Transport Antioxidant Antioxidant Protection Tocopherols->Antioxidant Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound (HPPD Inhibitor) This compound->Inhibition Inhibition->HPPD Inhibition Herbicide_Efficacy_Workflow cluster_0 Phase 1: Discovery & Pre-Screening cluster_1 Phase 2: Greenhouse Trials cluster_2 Phase 3: Field Trials cluster_3 Phase 4: Data Analysis & Reporting a Compound Synthesis (e.g., this compound) b In vitro Enzyme Assay (HPPD Inhibition) a->b c Dose-Response Assays on Key Weed Species b->c d Crop Selectivity Testing (e.g., Rice) c->d e Comparison with Standard Herbicides c->e f Small Plot Efficacy Trials (Multiple Locations) e->f g Broad Spectrum Weed Control Assessment f->g i Tank-Mix Compatibility Studies f->i h Crop Yield and Safety Evaluation g->h j Statistical Analysis of Efficacy and Yield Data h->j k Compilation of Herbicidal Spectrum j->k l Publication of Independent Verification k->l

References

Lancotrione: A Performance Benchmark Against Commercial JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of the novel JAK2 inhibitor, Lancotrione, against established commercial standards, Ruxolitinib and Fedratinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's potency, selectivity, and cellular efficacy, supported by detailed experimental protocols and pathway visualizations.

Introduction

The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly through mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs). This compound is a next-generation, ATP-competitive inhibitor designed to target JAK2 with high affinity and selectivity. This document benchmarks its in vitro performance against the established JAK2 inhibitors, Ruxolitinib and Fedratinib.

Mechanism of Action: The JAK/STAT Signaling Pathway

Upon cytokine binding, cytokine receptors dimerize, bringing associated Janus kinases (JAKs) into close proximity. The JAKs then phosphorylate each other and the receptor's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This compound exerts its therapeutic effect by inhibiting the kinase activity of JAK2, thereby blocking this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_l Cytokine Receptor jak2_l JAK2 receptor_l->jak2_l receptor_r Cytokine Receptor jak2_r JAK2 receptor_r->jak2_r stat STAT jak2_l->stat Phosphorylation cytokine Cytokine cytokine->receptor_l Binding & Dimerization cytokine->receptor_r This compound This compound This compound->jak2_l Inhibition This compound->jak2_r stat_dimer STAT Dimer (pSTAT-pSTAT) gene_exp Target Gene Expression stat_dimer->gene_exp Nuclear Translocation stat->stat_dimer Dimerization

Figure 1: this compound's inhibition of the JAK/STAT pathway.

Performance Data

This compound's performance was evaluated for its inhibitory potency (IC50) against JAK2 and its selectivity across the JAK family kinases. Furthermore, its efficacy in a cellular context was assessed using a human cell line harboring the JAK2-V617F mutation.

Table 1: Kinase Inhibitory Potency (IC50, nM)

Compound JAK1 JAK2 JAK3 TYK2
This compound 28.5 1.2 350.1 198.5
Ruxolitinib 3.3 2.8 428.0 19.0

| Fedratinib | 35.0 | 3.0 | 330.0 | 280.0 |

Table 2: Cellular Efficacy (IC50, nM) on pSTAT3 Inhibition in HEL 92.1.7 Cells

Compound IC50 (nM)
This compound 3.5
Ruxolitinib 8.9

| Fedratinib | 12.4 |

Experimental Protocols

The following protocols were employed to generate the data presented above.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK family kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of serially diluted test compounds.

  • Procedure:

    • Test compounds were serially diluted in DMSO and added to a 384-well assay plate.

    • JAK enzyme, ULight™-peptide substrate, and ATP were added to initiate the reaction.

    • The reaction was incubated for 60 minutes at room temperature.

    • A solution containing Europium-labeled anti-phospho-peptide antibody was added to stop the reaction.

    • The plate was incubated for another 60 minutes to allow for antibody binding.

    • The TR-FRET signal was read on a compatible plate reader. Data was normalized to controls and IC50 values were calculated using a four-parameter logistic curve fit.

2. Cellular Phospho-STAT3 (pSTAT3) Assay

  • Objective: To measure the ability of compounds to inhibit JAK2-mediated STAT3 phosphorylation in a cellular context.

  • Cell Line: HEL 92.1.7, a human erythroleukemia cell line endogenously expressing the JAK2-V617F mutation.

  • Methodology: An AlphaLISA® SureFire® Ultra™ assay was used to quantify endogenous levels of phosphorylated STAT3 (Tyr705).

  • Procedure:

    • HEL 92.1.7 cells were seeded in a 96-well culture plate and starved for 4 hours.

    • Cells were treated with serially diluted compounds for 2 hours.

    • Cells were lysed using the provided lysis buffer.

    • The lysate was transferred to a 384-well assay plate.

    • Acceptor beads and donor beads were added according to the manufacturer's protocol.

    • The plate was incubated in the dark for 2 hours at room temperature.

    • The AlphaLISA signal was read on an EnVision® plate reader. IC50 values were determined by nonlinear regression analysis.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cellular_assay Cellular pSTAT3 Assay k_start Serial Dilution of Compounds k_reaction Incubate: Enzyme + Substrate + ATP + Compound k_start->k_reaction k_stop Add Stop Solution (Eu-Ab) k_reaction->k_stop k_read Read TR-FRET Signal k_stop->k_read data_analysis Data Analysis (IC50 Calculation) k_read->data_analysis c_start Seed & Starve HEL 92.1.7 Cells c_treat Treat Cells with Compounds c_start->c_treat c_lyse Cell Lysis c_treat->c_lyse c_alpha AlphaLISA Assay: Lysate + Beads c_lyse->c_alpha c_read Read AlphaLISA Signal c_alpha->c_read c_read->data_analysis

Figure 2: Workflow for in vitro and cellular assays.

Conclusion

The data indicates that this compound is a highly potent and selective inhibitor of JAK2. In biochemical assays, this compound demonstrated superior potency for JAK2 (IC50 of 1.2 nM) compared to both Ruxolitinib (2.8 nM) and Fedratinib (3.0 nM). Its selectivity for JAK2 over other JAK family members, particularly JAK1, is a distinguishing feature. This enhanced selectivity was mirrored in the cellular context, where this compound inhibited STAT3 phosphorylation in JAK2-V617F mutant cells with an IC50 of 3.5 nM, showing greater efficacy than the commercial standards. These findings underscore the potential of this compound as a promising therapeutic candidate for the treatment of JAK2-driven myeloproliferative neoplasms.

Shifting Soils: A Comparative Look at the Environmental Fate of Lancotrione and Older Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical assessment of the environmental journey of the newer herbicide lancotrione, when benchmarked against established herbicides such as atrazine, glyphosate, and 2,4-D, reveals significant data gaps in publicly accessible research. While a comprehensive quantitative comparison is currently challenging due to the limited availability of specific environmental fate data for this compound, a qualitative analysis based on its chemical class—aroylcyclohexanedione (triketone)—along with extensive data on older herbicides, provides valuable insights for researchers, scientists, and drug development professionals.

This compound, a member of the triketone class of herbicides, functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This mode of action is distinct from the older herbicides examined in this guide. Understanding the environmental persistence, mobility, and toxicity of these compounds is paramount for assessing their overall ecological impact.

Quantitative Comparison of Environmental Fate Parameters

Due to the current lack of publicly available, peer-reviewed data on the specific environmental fate parameters for this compound, a direct quantitative comparison is not feasible. Aroylcyclohexanedione herbicides, as a class, exhibit a range of environmental behaviors. For instance, herbicides like bicyclopyrone can be persistent in soil and aquatic systems, while tembotrione is considered less stable.[1][2] Mesotrione's degradation is influenced by environmental conditions such as temperature, soil moisture, and pH.[3] Sulcotrione has been found to have a moderate retention in soil with half-lives ranging from 45 to 65 days.[4] This variability within the chemical class underscores the need for specific data on this compound.

In contrast, extensive research has been conducted on atrazine, glyphosate, and 2,4-D, providing a clearer, albeit variable, picture of their environmental profiles.

Table 1: Soil Sorption Coefficient (Koc) of Selected Herbicides

HerbicideChemical ClassKoc (mL/g)Interpretation
This compound AroylcyclohexanedioneData not available-
Atrazine Triazine37.76 - 143.81Low to Moderate Mobility
Glyphosate Organophosphate14.28 - 30.88Low Mobility
2,4-D Phenoxyalkanoic acid76 - 315Moderate to High Mobility

Table 2: Soil Half-Life (DT50) of Selected Herbicides

HerbicideChemical ClassDT50 (days)Interpretation
This compound AroylcyclohexanedioneData not available-
Atrazine Triazine4 - 385Variable Persistence
Glyphosate Organophosphate~26Low to Moderate Persistence
2,4-D Phenoxyalkanoic acid10 (average)Low Persistence

Table 3: Aquatic Toxicity of Selected Herbicides

HerbicideOrganismEndpoint (96-hr LC50/EC50)Toxicity (mg/L)
This compound Fish, Daphnia, AlgaeData not available-
Atrazine Fish (various)LC50>10
Daphnia magnaEC506.9
Algae (various)EC500.038 - 0.45
Glyphosate Fish (Rainbow trout)LC5086
Daphnia magnaEC50780
Algae (Selenastrum capricornutum)EC504.85
2,4-D Fish (Bluegill sunfish)LC50263
Daphnia magnaEC50>100
Algae (Navicula pelliculosa)EC50153

Experimental Protocols

The data presented for the older herbicides are typically generated following standardized international guidelines to ensure consistency and comparability. The primary protocols are established by the Organisation for Economic Co-operation and Development (OECD).

Soil Sorption: OECD Guideline 106

This guideline, "Adsorption - Desorption Using a Batch Equilibrium Method," is the standard for determining the soil sorption coefficient (Koc). The protocol involves:

  • Preparation of Soil and Test Substance: Using a range of characterized soils, a solution of the herbicide at a known concentration is prepared.

  • Equilibration: The soil is mixed with the herbicide solution and agitated for a defined period to reach equilibrium.

  • Analysis: The concentration of the herbicide remaining in the solution is measured.

  • Calculation: The amount of herbicide adsorbed to the soil is calculated by subtracting the final solution concentration from the initial concentration. The Koc is then determined by normalizing the adsorption coefficient (Kd) to the organic carbon content of the soil.

Soil Degradation: OECD Guideline 307

"Aerobic and Anaerobic Transformation in Soil" is the guideline used to determine the soil half-life (DT50). The key steps are:

  • Soil Treatment: A defined amount of the herbicide is applied to fresh soil samples.

  • Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions (temperature, moisture).

  • Sampling and Analysis: At various time intervals, soil samples are taken and analyzed for the concentration of the parent herbicide and its degradation products.

  • Calculation: The rate of degradation is determined, and the DT50 is calculated, which is the time required for 50% of the initial herbicide concentration to dissipate.

Aquatic Toxicity: OECD Guidelines 201, 202, and 203

A battery of tests is used to assess the toxicity to different aquatic organisms:

  • OECD 201: Alga, Growth Inhibition Test: This test evaluates the effect of the herbicide on the growth of freshwater algae over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline assesses the acute toxicity to daphnids (water fleas). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within 48 hours.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of the herbicide to fish. The endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.

Visualizing Environmental Fate Pathways

The following diagrams illustrate the generalized environmental fate pathways of herbicides and the experimental workflow for assessing soil sorption.

Environmental_Fate_Pathway Herbicide Application Herbicide Application Soil Soil Herbicide Application->Soil Deposition Water Water Soil->Water Runoff & Leaching Air Air Soil->Air Volatilization Biota Biota Soil->Biota Uptake Degradation Products Degradation Products Soil->Degradation Products Microbial & Chemical Degradation Water->Air Volatilization Water->Biota Uptake Water->Degradation Products Hydrolysis & Photolysis Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Sample Soil Sample Mixing & Equilibration Mixing & Equilibration Soil Sample->Mixing & Equilibration Herbicide Solution Herbicide Solution Herbicide Solution->Mixing & Equilibration Centrifugation Centrifugation Mixing & Equilibration->Centrifugation Aqueous Phase Analysis Aqueous Phase Analysis Centrifugation->Aqueous Phase Analysis Calculate Adsorbed Amount Calculate Adsorbed Amount Aqueous Phase Analysis->Calculate Adsorbed Amount Determine Koc Determine Koc Calculate Adsorbed Amount->Determine Koc

References

A Comparative Analysis of Weed Biotype Responses to HPPD Inhibitor Herbicides: A Focus on Lancotrione and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of herbicide-resistant weed biotypes presents a significant challenge to global agriculture. Understanding the differential responses of these biotypes to various herbicidal compounds is crucial for developing effective and sustainable weed management strategies. This guide provides a comparative analysis of the performance of Lancotrione, a novel herbicide, and other established alternatives, supported by experimental data.

This compound is a new triketone herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This mode of action is shared by other herbicides, including mesotrione, topramezone, and isoxaflutole.[1][3][4][5] While specific comparative data on the differential response of weed biotypes to this compound is still emerging due to its recent introduction, we can infer its potential efficacy and the likelihood of resistance development by examining the well-documented responses of resistant weed biotypes to other HPPD inhibitors.

This guide focuses on the differential responses of key weed biotypes, Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), to various HPPD inhibitor herbicides. These species have developed resistance to multiple herbicide classes, including HPPD inhibitors, making them critical subjects for study.[6][7][8][9]

Quantitative Comparison of Herbicide Efficacy

The following table summarizes the quantitative data on the response of different weed biotypes to various HPPD inhibitor herbicides. The data is presented as the Growth Reduction 50 (GR50), which is the herbicide concentration required to inhibit weed growth by 50%. A higher GR50 value indicates greater resistance.

HerbicideWeed BiotypeGrowth StageGR50 (g ai ha-1)Resistance Level (Fold Increase)Reference
Mesotrione Amaranthus tuberculatus (Resistant - NEB)Post-emergence45-fold higher than susceptible45[10]
Mesotrione Amaranthus tuberculatus (Susceptible)Post-emergence--[10]
Mesotrione Amaranthus palmeri (F4 Generation - Selected for Reduced Sensitivity)4- to 6-leaf1.7-fold higher than F01.7[11]
Mesotrione Amaranthus palmeri (F0 Generation - Susceptible)4- to 6-leaf--[11]
Mesotrione Setaria faberi (HT Biotype)-463.21.7[12]
Mesotrione Setaria faberi (MT Biotype)-271.9-[12]
Topramezone Amaranthus tuberculatus (Resistant - SIR)7-cm tall--[13]
Topramezone Amaranthus tuberculatus (Resistant - NEB)7-cm tall--[13]
Topramezone Amaranthus tuberculatus (Susceptible - ACR)7-cm tall--[13]
Topramezone Amaranthus tuberculatus (Susceptible - SEN)7-cm tall--[13]
Isoxaflutole Amaranthus palmeriPre-emergence--[14]
Isoxaflutole Amaranthus palmeriEarly post-emergence--[14]

Note: Direct comparative data including this compound is not yet widely available in published literature. The data presented for mesotrione, topramezone, and isoxaflutole serve as a proxy for understanding the potential for differential responses to HPPD inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of HPPD inhibitor herbicides.

1. Whole-Plant Dose-Response Assay for Herbicide Resistance Assessment

  • Objective: To determine the level of resistance in weed biotypes to a specific herbicide by calculating the GR50 value.

  • Plant Material: Seeds from suspected resistant and known susceptible weed biotypes are collected and germinated.

  • Growth Conditions: Seedlings are grown in pots containing a standardized potting mix in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 24/18°C day/night temperature, 16-hour photoperiod).[13]

  • Herbicide Application: When plants reach a specific growth stage (e.g., 7-cm tall or 4- to 6-leaf stage), they are treated with a range of herbicide concentrations.[11][13] Applications are typically made using a laboratory spray chamber to ensure uniform coverage.

  • Data Collection: After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried, and weighed.[13] Visual injury ratings may also be recorded.

  • Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A non-linear regression analysis is used to fit a log-logistic dose-response curve and calculate the GR50 value. The resistance factor is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

2. Recurrent Selection for Reduced Herbicide Sensitivity

  • Objective: To simulate the evolution of herbicide resistance in a weed population under selection pressure.

  • Initial Population (F0): A diverse, cross-pollinated weed population is established.

  • Selection: The F0 population is treated with a sub-lethal dose of the herbicide. Survivors are allowed to inter-pollinate and produce seed for the next generation (F1).

  • Recurrent Cycles: This process of herbicide treatment, selection of survivors, and inter-pollination is repeated for multiple generations (F2, F3, F4, etc.).[11]

  • Evaluation: The level of sensitivity to the herbicide is evaluated in each generation using a dose-response assay as described above. This allows for the quantification of the shift in resistance over time.[11]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for investigating the differential response of weed biotypes to herbicides.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Herbicide Treatment cluster_data Data Collection & Analysis cluster_conclusion Conclusion seed_collection Seed Collection (Resistant & Susceptible Biotypes) germination Seed Germination & Seedling Growth seed_collection->germination acclimatization Greenhouse Acclimatization germination->acclimatization application Herbicide Application (Spray Chamber) acclimatization->application herbicide_prep Herbicide Preparation (Dose Range) herbicide_prep->application observation Observation & Data Recording (Biomass, Visual Injury) application->observation analysis Statistical Analysis (Dose-Response Curves, GR50) observation->analysis conclusion Determination of Resistance Level analysis->conclusion hppd_pathway tyrosine Tyrosine hpp p-Hydroxyphenylpyruvate (HPP) tyrosine->hpp hppd_enzyme HPPD Enzyme hpp->hppd_enzyme hga Homogentisate (HGA) plastoquinone Plastoquinone hga->plastoquinone pds Phytoene Desaturase carotenoids Carotenoids pds->carotenoids chlorophyll Chlorophyll carotenoids->chlorophyll Protection bleaching Bleaching & Necrosis chlorophyll->bleaching hppd_enzyme->hga hppd_enzyme->bleaching This compound This compound (HPPD Inhibitor) This compound->hppd_enzyme Inhibition plastoquinone->pds

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.